1'-Acetoxychavicol acetate, (+)-
Description
Structure
3D Structure
Properties
CAS No. |
274927-55-8 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[4-[(1R)-1-acetyloxyprop-2-enyl]phenyl] acetate |
InChI |
InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m1/s1 |
InChI Key |
JAMQIUWGGBSIKZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H](C=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Ester: A Technical Guide to 1'-Acetoxychavicol Acetate's Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Acetoxychavicol acetate (B1210297) (ACA), a phenylpropanoid ester, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Found predominantly in the rhizomes of select species of the Zingiberaceae family, ACA presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides an in-depth overview of the natural sources of ACA, detailed methodologies for its extraction and purification, and a summary of quantitative yields from various techniques. Furthermore, it elucidates the key signaling pathways modulated by ACA, offering a molecular basis for its observed bioactivities. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of 1'-Acetoxychavicol Acetate
1'-Acetoxychavicol acetate is a characteristic secondary metabolite of the ginger family (Zingiberaceae). The primary and most well-documented botanical sources of this compound are the rhizomes of Alpinia galanga (L.) Willd., commonly known as greater galangal, and Alpinia conchigera Griff.[1][2] More recently, ACA has also been isolated from the roots of Chlorophytum borivilianum, expanding its known natural distribution.[3] The concentration of ACA can vary depending on the plant's geographical origin, age, and post-harvest processing.
Extraction of 1'-Acetoxychavicol Acetate: A Comparative Analysis
The isolation of ACA from its natural sources involves various extraction techniques, each with its own set of advantages and limitations. The choice of method significantly impacts the yield of the crude extract and the concentration of ACA within it. Below is a summary of quantitative data from a comparative study on the extraction of ACA from dried Alpinia galanga rhizome powder, alongside data from other sources.
| Natural Source | Extraction Method | Solvent | Crude Extract Yield (% w/w) | ACA Content in Extract (% w/w) | ACA Yield from Source Material (% w/w) | Reference |
| Alpinia galanga | Maceration | Absolute Ethanol (B145695) | 8.54 ± 0.51 | 35.13 ± 3.28 | 3.00 ± 0.42 | Sardsaengjun & Thipunkaew, 2024 |
| Alpinia galanga | Ultrasonic-Assisted | Absolute Ethanol | 12.35 ± 0.78 | 29.88 ± 2.15 | 3.69 ± 0.48 | Sardsaengjun & Thipunkaew, 2024 |
| Alpinia galanga | Reflux | Absolute Ethanol | 9.05 ± 0.44 | 41.77 ± 4.58 | 3.79 ± 0.57 | Sardsaengjun & Thipunkaew, 2024 |
| Alpinia galanga | Soxhlet | Absolute Ethanol | 19.15 ± 0.66 | 18.28 ± 1.99 | 3.50 ± 0.43 | Sardsaengjun & Thipunkaew, 2024 |
| Alpinia galanga | Supercritical CO2 | Supercritical CO2, Ethyl Acetate | Not Reported | 98.4% (post-purification) | 0.067 | CN102643196A |
| Chlorophytum borivilianum | Maceration | Methanol | Not Reported | Not Reported | 0.0317 | Isolation, structure elucidation... |
Experimental Protocols
Preparation of Plant Material
Freshly harvested rhizomes of Alpinia galanga are thoroughly washed with deionized water, sliced, and dried in an oven at a temperature between 40°C and 50°C. The dried rhizome slices are then finely ground using a cutting mill to produce a homogenous powder.
Extraction Methodologies
-
Weigh 100 g of dried galangal rhizome powder.
-
Suspend the powder in 1000 mL of absolute ethanol in a suitable container.
-
Seal the container and allow it to stand at room temperature for a specified period (e.g., 48 hours), with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
The residue can be subjected to repeated maceration cycles to maximize yield.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Weigh 100 g of dried galangal rhizome powder.
-
Suspend the powder in 1000 mL of absolute ethanol in a beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 6 hours.
-
Filter the resulting extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Place 100 g of dried galangal rhizome powder into a round-bottom flask.
-
Add 1000 mL of absolute ethanol to the flask.
-
Assemble a reflux apparatus with a condenser.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a predetermined duration.
-
After cooling, filter the mixture to separate the extract.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Place a thimble containing 100 g of dried galangal rhizome powder into the main chamber of a Soxhlet extractor.
-
Fill the distilling flask with 1000 mL of absolute ethanol.
-
Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the solid material.
-
The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for several hours.
-
Once the extraction is complete, the solvent is removed from the extract using a rotary evaporator.
-
Pulverize the dried rhizome of Alpinia galanga.
-
Load the powdered material into a supercritical fluid extractor.
-
Set the extraction parameters:
-
Extraction Temperature: 45-65°C (e.g., 48°C)
-
Extraction Pressure: 16-24 MPa (e.g., 19 MPa)
-
CO2 Flow Rate: e.g., 15 L/h
-
-
The extract is separated in a separation vessel under the following conditions:
-
Separator Temperature: 40-50°C (e.g., 40°C)
-
Separator Pressure: 4-8 MPa (e.g., 6 MPa)
-
-
The resulting extract is then further extracted with ethyl acetate.
Purification of 1'-Acetoxychavicol Acetate
-
The crude extract obtained from SC-CO2 extraction is subjected to HSCCC for purification.
-
A two-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanol-water.
-
The stationary phase and mobile phase are selected from the equilibrated solvent system.
-
The crude extract is dissolved in the solvent mixture and injected into the HSCCC instrument.
-
The target fractions containing ACA are collected based on their elution profile.
-
The collected fractions are concentrated under reduced pressure and may be further purified by lyophilization.
-
The crude methanolic extract is partitioned sequentially with solvents of increasing polarity (e.g., hexane (B92381), chloroform, and water).
-
The fraction enriched with ACA is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing ACA are combined and further purified by High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity (>98%).
Signaling Pathways Modulated by 1'-Acetoxychavicol Acetate
ACA exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these molecular interactions is crucial for the development of targeted therapeutic strategies.
Caption: Workflow for the extraction and purification of 1'-Acetoxychavicol acetate.
cAMP-PKA Signaling Pathway
ACA has been shown to activate the cAMP-PKA signaling pathway. It increases the activity of adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, triggering various cellular responses.
Caption: Activation of the cAMP-PKA signaling pathway by 1'-Acetoxychavicol acetate.
VEGF-Mediated Src-FAK-Rho GTPase Signaling Pathway
ACA has demonstrated anti-angiogenic properties by inhibiting the VEGF-mediated signaling cascade. It acts by blocking the activation of key downstream effectors including Src kinase, Focal Adhesion Kinase (FAK), and the Rho family of small GTPases (Rac1 and Cdc42). This disruption prevents the cytoskeletal rearrangements necessary for endothelial cell migration and proliferation, thus inhibiting the formation of new blood vessels.
Caption: Inhibition of the VEGF-mediated signaling pathway by 1'-Acetoxychavicol acetate.
AMPK Signaling Pathway
1'-Acetoxychavicol acetate is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, ACA can influence a multitude of downstream processes, including the inhibition of anabolic pathways (such as protein and fatty acid synthesis) and the stimulation of catabolic pathways (such as fatty acid oxidation and glucose uptake), thereby restoring cellular energy balance.
Caption: Activation of the AMPK signaling pathway by 1'-Acetoxychavicol acetate.
Conclusion
1'-Acetoxychavicol acetate stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed protocols for its extraction and purification, which are essential for facilitating further research. The elucidation of its interactions with key signaling pathways, such as cAMP-PKA, VEGF-mediated Src-FAK-Rho GTPase, and AMPK, offers a solid foundation for understanding its mechanisms of action and for designing future studies aimed at its clinical application. The continued exploration of this enigmatic ester is warranted to fully unlock its potential in drug discovery and development.
References
An In-depth Technical Guide to (+)-1'-Acetoxychavicol Acetate: Stereochemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound predominantly isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera. Traditionally used in Southeast Asian cuisine and medicine, ACA has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the stereochemistry and biological activities of (+)-1'-acetoxychavicol acetate, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts.
Stereochemistry of (+)-1'-Acetoxychavicol Acetate
The biological activity of 1'-acetoxychavicol acetate is intrinsically linked to its stereochemistry at the C1' position. The naturally occurring and more biologically active enantiomer is the (S)-form, designated as (+)-1'S-1'-acetoxychavicol acetate. This specific stereoisomer has been the subject of numerous studies investigating its therapeutic potential. The chiral center at the 1'-position is a critical determinant of its interaction with biological targets, influencing the compound's efficacy.
Biological Activities
(+)-1'-Acetoxychavicol acetate exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The primary focus of research has been on its potent anticancer and anti-inflammatory properties, which are mediated through the modulation of several key signaling pathways.
Anticancer Activity
ACA has demonstrated significant cytotoxic and apoptotic effects against a wide range of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[1] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
Quantitative Data on Anticancer Activity of (+)-1'-Acetoxychavicol Acetate
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| Raji | Burkitt's Lymphoma | 1.93 ± 0.26 µg/mL | 48 | [1] |
| Daudi | Burkitt's Lymphoma | 1.74 ± 0.46 µg/mL | 48 | [1] |
| HSC-4 | Oral Squamous Carcinoma | 8.0 µM | 12 | |
| HSC-2 | Oral Squamous Carcinoma | 9.0 µM | 12 | |
| A549 | Non-small Cell Lung Cancer | 50.42 µM | 24 | [2] |
| A549 | Non-small Cell Lung Cancer | 33.22 µM | 48 | [2] |
| A549 | Non-small Cell Lung Cancer | 21.66 µM | 72 | [2] |
| PC-3 | Prostate Cancer | 1.52 ± 0.14 µg/mL | 24 | [3] |
| T47D | Breast Cancer | 3.14 µg/mL | Not Specified | [4] |
| HeLa | Cervical Cancer | 7.26 µg/mL | Not Specified | [4] |
| WiDr | Colon Cancer | 12.49 µg/mL | Not Specified | [4] |
Anti-inflammatory Activity
ACA exerts potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[6]
Signaling Pathways Modulated by (+)-1'-Acetoxychavicol Acetate
The biological activities of ACA are underpinned by its ability to modulate critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. ACA has been shown to be a potent inhibitor of NF-κB activation.[7] It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[6][8] Some studies suggest ACA can also downregulate the expression of TRAF2, a key adapter protein in the TNF-α induced NF-κB signaling cascade.[6]
Caption: Inhibition of the NF-κB signaling pathway by (+)-1'-acetoxychavicol acetate.
Apoptosis Pathway
ACA induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to activate caspases, including caspase-3, -8, and -9.[7] Furthermore, ACA can upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, death receptor 5 (DR5), promoting the extrinsic apoptotic cascade.[9]
Caption: Induction of apoptosis by (+)-1'-acetoxychavicol acetate via intrinsic and extrinsic pathways.
PI3K/Akt and MAPK Signaling Pathways
Network pharmacology and experimental studies have implicated ACA in the modulation of the PI3K/Akt and MAPK signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1] Downregulation of these pathways contributes to the anti-proliferative effects of ACA.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of ACA and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with ACA at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB pathway.
-
Protein Extraction: Treat cells with ACA and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, p-IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: General workflow for Western blot analysis.
Conclusion
(+)-1'-Acetoxychavicol acetate is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its therapeutic potential is attributed to its ability to modulate multiple key signaling pathways, including NF-κB, apoptosis, PI3K/Akt, and MAPK. The stereochemistry of ACA, specifically the (+)-1'S configuration, is crucial for its biological efficacy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this potent phytochemical. Future studies should focus on elucidating the detailed molecular interactions of ACA with its targets and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 5. bosterbio.com [bosterbio.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
The Core of Spice and Spirit: An In-depth Technical Guide to the 1'-Acetoxychavicol Acetate Biosynthesis Pathway in Alpinia galanga
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Acetoxychavicol acetate (B1210297) (ACA), a prominent phenylpropanoid found in the rhizomes of Alpinia galanga, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of this complex molecule is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed ACA biosynthesis pathway, integrating current knowledge of phenylpropanoid metabolism. It details a hypothetical enzymatic sequence, summarizes available quantitative data, provides adaptable experimental protocols for pathway elucidation, and visualizes the core concepts through detailed diagrams. This document serves as a foundational resource for researchers aiming to unravel the intricacies of ACA biosynthesis and harness its therapeutic potential.
Introduction
Alpinia galanga, a member of the Zingiberaceae family, is a perennial herb widely used in traditional medicine and as a culinary spice, particularly in Southeast Asia. The rhizome of this plant is a rich source of various bioactive phenylpropanoids, with 1'-acetoxychavicol acetate (ACA) being one of its major constituents. The complex structure of ACA, featuring two acetyl groups, suggests a specialized biosynthetic route branching from the general phenylpropanoid pathway. This guide delineates the current understanding and proposes a putative pathway for ACA biosynthesis, providing a roadmap for future research and exploitation.
The Proposed Biosynthesis Pathway of 1'-Acetoxychavicol Acetate
The biosynthesis of ACA is believed to originate from the general phenylpropanoid pathway, a well-established metabolic route in higher plants that converts L-phenylalanine into a variety of essential compounds. The subsequent steps leading to ACA are less defined and are presented here as a hypothetical pathway based on known biochemical reactions in related plant species.
The pathway can be conceptually divided into three main stages:
-
Core Phenylpropanoid Pathway: The conversion of L-phenylalanine to p-coumaroyl-CoA.
-
Formation of the Chavicol Backbone: The synthesis of the intermediate, chavicol.
-
Tailoring Steps: The hydroxylation and subsequent acetylation reactions to yield ACA.
Core Phenylpropanoid Pathway
This initial stage is common to the biosynthesis of numerous phenylpropanoids.
-
Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.
-
Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid at the para position to yield p-coumaric acid.
-
Step 3: Activation of p-Coumaric Acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the central intermediate, p-coumaroyl-CoA.
Hypothetical Pathway to 1'-Acetoxychavicol Acetate
The subsequent steps from p-coumaroyl-CoA to ACA are not yet fully elucidated in Alpinia galanga. The following is a proposed pathway based on analogous reactions in other plant species.
-
Step 4: Formation of Chavicol. It is hypothesized that a Chavicol Synthase (CS) , a type of polyketide synthase-like enzyme, catalyzes the decarboxylative reduction of p-coumaroyl-CoA to produce chavicol (4-allylphenol).
-
Step 5: 1'-Hydroxylation of Chavicol. A putative Chavicol 1'-Hydroxylase , likely a cytochrome P450 monooxygenase, is proposed to hydroxylate chavicol at the 1'-position of the allyl side chain to form 1'-hydroxychavicol.
-
Step 6: Acetylation of 1'-Hydroxychavicol. A specific Acetyltransferase is hypothesized to catalyze the transfer of an acetyl group from acetyl-CoA to the 1'-hydroxyl group of 1'-hydroxychavicol, yielding 1'-acetoxychavicol.
-
Step 7: Final Acetylation to ACA. A second, distinct Acetyltransferase is proposed to catalyze the final acetylation at the 4-hydroxyl group of the phenyl ring of 1'-acetoxychavicol to produce the final product, 1'-acetoxychavicol acetate.
Caption: Proposed biosynthesis pathway of 1'-Acetoxychavicol Acetate in Alpinia galanga.
Quantitative Data
Quantitative data on the ACA biosynthesis pathway is currently limited. The available data primarily focuses on the concentration of ACA in Alpinia galanga rhizomes. Kinetic data for the specific enzymes involved in ACA synthesis in this plant have not yet been reported.
| Parameter | Value | Plant Part | Extraction Method | Analytical Method | Reference |
| ACA Concentration | |||||
| 1.89 g / 500 g fresh weight | Rhizome | Not specified | HPLC | [1] | |
| 3.79 ± 0.57% of dried ground rhizome | Rhizome | Reflux Extraction | HPTLC | [2] | |
| 41.77 ± 4.58% of crude extract | Rhizome | Reflux Extraction | HPTLC | [2] | |
| Related Enzyme Kinetics (from other species for comparison) | |||||
| BAHD Acyltransferase | |||||
| HCT (Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase) from Nicotiana tabacum | Km (p-coumaroyl-CoA) = 5 µM | Stem | N/A | HPLC | [3] |
| Km (shikimate) = 0.5 mM | Stem | N/A | HPLC | [3] |
Experimental Protocols
The elucidation of the ACA biosynthesis pathway requires a combination of techniques for enzyme extraction, activity assays, and product identification. The following are detailed, adaptable protocols for key experiments.
Extraction and Quantification of ACA from Alpinia galanga Rhizomes
This protocol is based on established High-Performance Liquid Chromatography (HPLC) methods.
4.1.1. Materials and Reagents
-
Fresh or dried Alpinia galanga rhizomes
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
1'-Acetoxychavicol acetate standard
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
4.1.2. Sample Preparation
-
Wash fresh rhizomes thoroughly and slice them into thin pieces. For dried rhizomes, grind them into a fine powder.
-
Accurately weigh approximately 1 g of the prepared plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
4.1.3. HPLC Analysis
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 219 nm
-
Injection Volume: 20 µL
-
Quantification: Prepare a calibration curve using a series of known concentrations of the ACA standard. Compare the peak area of ACA in the sample to the calibration curve to determine its concentration.
Caption: General workflow for the quantitative HPLC analysis of ACA.
Putative Chavicol Synthase Enzyme Assay
This protocol is a hypothetical adaptation for the characterization of a putative chavicol synthase.
4.2.1. Enzyme Extraction
-
Homogenize fresh Alpinia galanga rhizome tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).
-
Centrifuge the homogenate at 15,000 rpm for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract. Further purification can be achieved using ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.
4.2.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
50 µM p-coumaroyl-CoA (substrate)
-
Crude or purified enzyme extract
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for analysis.
4.2.3. Product Analysis
-
Analyze the reaction products by GC-MS or LC-MS to identify the formation of chavicol by comparing the retention time and mass spectrum with an authentic standard.
Putative Acetyltransferase Enzyme Assay
This protocol is adapted from methods used for characterizing BAHD family acetyltransferases.
4.3.1. Enzyme Extraction
-
Follow the same procedure as for the putative chavicol synthase (Section 4.2.1).
4.3.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM 1'-hydroxychavicol or 1'-acetoxychavicol (acyl acceptor substrate)
-
1 mM Acetyl-CoA (acyl donor)
-
Crude or purified enzyme extract
-
-
Incubate the reaction mixture at 30°C for a defined period.
-
Stop the reaction and extract the product as described in Section 4.2.2.
4.3.3. Product Analysis
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of 1'-acetoxychavicol or ACA, respectively.
Caption: General workflow for a plant biosynthetic enzyme assay.
Conclusion and Future Perspectives
The biosynthesis of 1'-acetoxychavicol acetate in Alpinia galanga represents a fascinating example of specialized phenylpropanoid metabolism. While the initial steps of the pathway are well-understood, the downstream enzymes responsible for the formation of the chavicol backbone and its subsequent modifications remain to be definitively identified and characterized. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for future research in this area.
Key future research directions should include:
-
Gene Discovery: Transcriptome analysis of Alpinia galanga rhizomes to identify candidate genes for the putative chavicol synthase, hydroxylase, and acetyltransferases.
-
Enzyme Characterization: Heterologous expression and functional characterization of the identified candidate genes to confirm their roles in the ACA biosynthesis pathway.
-
Metabolic Engineering: Engineering of microbial or plant systems for the heterologous production of ACA, which could provide a sustainable source of this valuable compound for pharmaceutical and other applications.
By systematically addressing these research questions, the scientific community can fully elucidate the biosynthesis of this important natural product and unlock its full potential for the benefit of human health.
References
- 1. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
- 2. Protein Expression and Purification [protocols.io]
- 3. Identification of BAHD acyltransferases associated with acylinositol biosynthesis in Solanum quitoense (naranjilla) - PMC [pmc.ncbi.nlm.nih.gov]
1'-Acetoxychavicol Acetate: A Comprehensive Technical Guide
An In-depth Examination of the Physicochemical Properties, Biological Activities, and Associated Methodologies of a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound predominantly isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1][2] It has also been identified in Chlorophytum borivilianum.[3] This molecule has garnered considerable scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides a comprehensive overview of the physicochemical properties of 1'-Acetoxychavicol acetate, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and a visual representation of its key signaling pathways.
Physicochemical Properties
1'-Acetoxychavicol acetate is typically supplied as a crystalline solid or a yellowish oil.[4][5] A summary of its key physicochemical properties is presented in the table below. While several calculated values are available, an experimentally determined melting point is not consistently reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | [6] |
| Molecular Weight | 234.25 g/mol | [6] |
| Appearance | Crystalline solid or yellowish oil | [4][5] |
| Solubility | Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (B127407) (DMF) (~14 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
| UV/Vis (λmax) | 218 nm | [4] |
| Boiling Point (Calculated) | 325.4 °C at 760 mmHg | N/A |
| Flash Point (Calculated) | 157.8 °C | N/A |
| Density (Calculated) | 1.122 g/cm³ | N/A |
| LogP (Calculated) | 2.2 | [6] |
Experimental Protocols
Isolation of 1'-Acetoxychavicol Acetate from Alpinia galanga Rhizomes
Method 1: Solvent Extraction and Column Chromatography
This protocol describes a common method for the isolation of ACA from dried rhizomes of Alpinia galanga.
-
Extraction:
-
Chop and air-dry the rhizomes of Alpinia galanga.
-
Extract the dried rhizomes (e.g., 3 kg) with 90% aqueous methanol (B129727) (15 L) in a shaker at room temperature for 48 hours.
-
Combine the methanol extracts and concentrate them under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and partition it with an equal volume of ethyl acetate four times.
-
Collect and concentrate the ethyl acetate layer to obtain a brown oily substance.[4]
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column (e.g., 230-400 mesh).
-
Load the concentrated ethyl acetate extract onto the column.
-
Elute the column with a stepwise gradient of methylene (B1212753) chloride and methanol mixtures, starting with 100% methylene chloride and gradually increasing the polarity by adding methanol.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing 1'-Acetoxychavicol acetate and concentrate them to yield the purified compound.[4]
-
Method 2: Supercritical Fluid Extraction (SFE)
This method offers a more environmentally friendly approach to extraction.
-
Extraction:
-
Pulverize the dried rhizomes of Alpinia galanga.
-
Perform supercritical carbon dioxide extraction under optimized conditions (e.g., 48 °C, 19 MPa).
-
Collect the extract from the separator.[7]
-
-
Purification:
-
Dissolve the extract in a suitable solvent and further purify it using high-speed counter-current chromatography with a solvent system such as n-hexane-ethyl acetate-methanol-water to obtain pure 1'-Acetoxychavicol acetate.[7]
-
Synthesis of 1'-Acetoxychavicol Acetate
A general method for the synthesis of 1'-Acetoxychavicol acetate involves the acetylation of a suitable precursor.
-
Reaction Setup:
-
Dissolve the precursor, 4-allylphenol, in dichloromethane (B109758) in a round-bottom flask.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and triethylamine (B128534) (TEA) as a base to the mixture.
-
Cool the reaction mixture in an ice bath under a nitrogen atmosphere.
-
-
Acetylation:
-
Add acetic anhydride (B1165640) dropwise to the stirred solution over a period of 15 minutes.
-
Allow the reaction to stir for 24 hours at room temperature.
-
-
Workup and Purification:
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1'-Acetoxychavicol acetate.
-
Biological Activity Assays
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of 1'-Acetoxychavicol acetate on the viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 1'-Acetoxychavicol acetate for different time intervals (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis induced by 1'-Acetoxychavicol acetate.
-
Cell Treatment:
-
Treat cells with 1'-Acetoxychavicol acetate at the desired concentration and for the appropriate duration.
-
-
Staining:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of 1'-Acetoxychavicol acetate on the cell cycle distribution.
-
Cell Treatment and Fixation:
-
Treat cells with 1'-Acetoxychavicol acetate.
-
Harvest the cells and fix them in cold 70% ethanol overnight.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways
1'-Acetoxychavicol acetate exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of ACA.
Caption: Inhibition of the NF-κB Signaling Pathway by 1'-Acetoxychavicol Acetate.
Caption: Induction of Apoptosis by 1'-Acetoxychavicol Acetate via the TRAIL Pathway.
Caption: Cell Cycle Arrest at the G0/G1 Phase Induced by 1'-Acetoxychavicol Acetate.
Conclusion
1'-Acetoxychavicol acetate is a natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation research. Its well-defined physicochemical properties and the availability of established protocols for its isolation, synthesis, and biological evaluation make it an accessible and valuable tool for scientists. The elucidation of its mechanisms of action, including the inhibition of the NF-κB pathway and the induction of apoptosis and cell cycle arrest, provides a solid foundation for further drug development efforts. This technical guide serves as a comprehensive resource for researchers seeking to explore the multifaceted properties of 1'-Acetoxychavicol acetate.
References
- 1. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1'-Acetoxychavicol Acetate | C13H14O4 | CID 119104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1'-Acetoxychavicol Acetate (ACA) [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1'-Acetoxychavicol acetate, (+)- | C13H14O4 | CID 44219741 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1'-Acetoxychavicol Acetate: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Acetoxychavicol acetate (B1210297) (ACA), a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Primarily isolated from the rhizomes of plants in the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera, ACA has a rich history in traditional Southeast Asian medicine. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to ACA. It details the methodologies for its isolation, synthesis, and the assessment of its biological activities, with a particular focus on its anticancer properties. Quantitative data on its efficacy are presented in a structured format for comparative analysis. Furthermore, this guide elucidates the molecular mechanisms of action of ACA, specifically its modulation of the NF-κB and AMPK signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and History
The journey of 1'-Acetoxychavicol acetate (ACA) from a component of traditional remedies to a subject of modern scientific investigation is a testament to the value of ethnobotany in drug discovery. For centuries, the rhizomes of Alpinia galanga (galangal) and Alpinia conchigera have been utilized in Southeast Asian cuisine and traditional medicine for various ailments.[1][2][3]
The formal scientific discovery of ACA's therapeutic potential can be traced back to the early 1990s. A pivotal moment in its history was the work of Kondo et al. in 1993, who were the first to report the anticancer effects of ACA.[4] Their research demonstrated that ACA could inhibit tumor promoter-induced Epstein-Barr virus (EBV) activation, a significant finding that opened the door for further investigation into its chemopreventive and therapeutic properties.[4]
Subsequent research has focused on isolating and characterizing ACA from its natural sources and elucidating its diverse pharmacological activities. It has been identified as a major bioactive constituent in the rhizomes of Alpinia species.[1][2] The compound's structure was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.[5] Today, ACA is recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and most notably, anticancer effects against a wide range of cancer cell lines.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of 1'-Acetoxychavicol acetate is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₄ | [6] |
| Molecular Weight | 234.25 g/mol | [6] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [4] |
| CAS Number | 52946-22-2 | [6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of 1'-Acetoxychavicol acetate.
Isolation of 1'-Acetoxychavicol Acetate from Alpinia galanga
The following protocol is a generalized procedure based on common laboratory practices for the extraction and purification of ACA from galangal rhizomes.
Workflow for Isolation of 1'-Acetoxychavicol Acetate
Caption: A generalized workflow for the isolation of 1'-Acetoxychavicol acetate.
Materials and Reagents:
-
Dried, powdered rhizomes of Alpinia galanga
-
Methanol (analytical grade)
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
Procedure:
-
Extraction: Macerate the powdered galangal rhizomes in methanol at room temperature for 48-72 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.
-
Column Chromatography:
-
Pack a glass column with silica gel suspended in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Visualize the spots under UV light (254 nm). The Rf value of ACA will vary depending on the solvent system but can be compared to a standard if available.
-
Purification: Pool the fractions containing ACA, as identified by TLC. Concentrate the pooled fractions to yield purified ACA. For higher purity, the sample can be subjected to further purification using preparative HPLC.
Chemical Synthesis of 1'-Acetoxychavicol Acetate
A general procedure for the synthesis of ACA involves the acetylation of p-hydroxybenzaldehyde followed by a Grignard reaction and subsequent acetylation.
Caption: A standard workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of ACA (typically in a range from 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of ACA that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data on Biological Activity
The cytotoxic effects of 1'-Acetoxychavicol acetate have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | 50.42 | 24 | |
| 33.22 | 48 | |||
| 21.66 | 72 | |||
| HSC-2 | Oral Squamous Carcinoma | 9.0 | 12 | |
| HSC-4 | Oral Squamous Carcinoma | 8.0 | 12 | |
| SW480 | Colorectal Adenocarcinoma | 80 | 48 | |
| T47D | Breast Cancer | 13.4 | - | |
| HeLa | Cervical Cancer | 31.0 | - | |
| WiDr | Colon Cancer | 53.3 | - |
Note: IC50 values can vary depending on the specific experimental conditions.
Molecular Mechanisms of Action
1'-Acetoxychavicol acetate exerts its biological effects through the modulation of several key cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and AMPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers. ACA has been shown to be a potent inhibitor of this pathway.
Mechanism of ACA-mediated NF-κB Inhibition: ACA inhibits the activation of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are involved in cell survival and proliferation.
NF-κB Signaling Pathway Inhibition by 1'-Acetoxychavicol Acetate
Caption: ACA inhibits NF-κB signaling by preventing IκBα degradation.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. ACA has been shown to activate AMPK, which contributes to its anticancer effects.
Mechanism of ACA-mediated AMPK Activation: The precise mechanism of AMPK activation by ACA is still under investigation, but it is thought to involve an increase in the cellular AMP:ATP ratio. Once activated, AMPK can phosphorylate downstream targets that inhibit cell growth and proliferation and induce apoptosis.
AMPK Signaling Pathway Activation by 1'-Acetoxychavicol Acetate
Caption: ACA activates AMPK, leading to inhibition of cell growth and induction of apoptosis.
Conclusion and Future Directions
1'-Acetoxychavicol acetate is a promising natural product with well-documented anticancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate key signaling pathways like NF-κB and AMPK underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Future research should focus on several key areas:
-
Clinical Trials: To date, the majority of research on ACA has been preclinical. Well-designed clinical trials are necessary to evaluate its safety and efficacy in humans.
-
Drug Delivery: ACA's poor water solubility presents a challenge for its clinical application. The development of novel drug delivery systems, such as nanoparticles or liposomes, could enhance its bioavailability and therapeutic index.
-
Synergistic Combinations: Investigating the synergistic effects of ACA with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
-
Mechanism of Action: Further studies are needed to fully elucidate the complex molecular mechanisms underlying the diverse biological activities of ACA.
References
In Silico Prediction of 1'-Acetoxychavicol Acetate Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1'-Acetoxychavicol acetate (B1210297) (ACA), a natural phenylpropanoid derived from the rhizomes of the Zingiberaceae family, has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Elucidating the molecular targets of ACA is crucial for understanding its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of ACA. It details experimental protocols for computational approaches such as molecular docking and pathway analysis, summarizes key quantitative data from published studies, and visualizes implicated signaling pathways and experimental workflows.
Introduction to 1'-Acetoxychavicol Acetate (ACA)
1'-Acetoxychavicol acetate is a bioactive compound isolated from plants like Alpinia galanga and Alpinia conchigera.[1][2] It has garnered significant interest in the scientific community due to its potent biological activities.[3] In silico target prediction methods offer a rapid and cost-effective approach to identify potential protein targets of small molecules like ACA, thereby guiding and accelerating experimental validation and drug discovery efforts.[4][5] These computational techniques are particularly valuable for natural products where the mechanism of action is often not fully understood.[6][7]
In Silico Methodologies for Target Prediction
A variety of computational methods can be employed to predict the biological targets of ACA. These approaches can be broadly categorized into ligand-based and structure-based methods.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This structure-based method requires the 3D structure of the target protein.
Experimental Protocol: Molecular Docking of ACA
-
Ligand Preparation:
-
Obtain the 3D structure of 1'-Acetoxychavicol acetate (e.g., from PubChem).
-
Optimize the ligand structure using a force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Target Protein Preparation:
-
Retrieve the 3D crystal structure of the protein of interest from a database like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges (e.g., Gasteiger charges).
-
Define the binding site or active site of the protein.
-
-
Docking Simulation:
-
Utilize docking software (e.g., AutoDock, Glide, GOLD).
-
Perform the docking of ACA into the defined binding site of the target protein.
-
Generate multiple binding poses.
-
-
Analysis and Scoring:
-
Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Use a scoring function to estimate the binding affinity (e.g., in kcal/mol).
-
Select the best pose based on the scoring function and visual inspection of the interactions.
-
Bioinformatics and Pathway Analysis
Bioinformatics tools are used to predict potential targets and analyze their involvement in signaling pathways.
Experimental Protocol: Target Prediction and Pathway Analysis of ACA
-
Target Prediction:
-
Use online servers and databases (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets of ACA based on its chemical structure.
-
These tools compare the query molecule to a library of known ligands and their targets.
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the list of predicted target genes into a PPI database (e.g., STRING, GeneMANIA).
-
Construct a PPI network to identify key hub genes and protein complexes.
-
-
Gene Ontology (GO) and Pathway Enrichment Analysis:
-
Perform GO analysis to categorize the predicted targets based on their molecular function, biological process, and cellular component.
-
Use pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify signaling pathways that are significantly enriched with the predicted targets.[8][9]
-
Predicted Biological Targets and Pathways of ACA
In silico and experimental studies have implicated several key signaling pathways in the mechanism of action of ACA.
PI3K/Akt Signaling Pathway
Bioinformatics analyses have identified several components of the PI3K pathway as potential targets of ACA, including PIK3CD, PIK3CB, and PIK3R3.[8] This pathway is crucial in regulating cell proliferation, survival, and apoptosis. Molecular docking studies suggest that ACA can bind to key proteins in this pathway.[8]
NF-κB Signaling Pathway
ACA has been shown to inhibit the NF-κB signaling pathway.[10][11] It can suppress the degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus.[10][11] One study identified the downregulation of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) expression as a mechanism by which ACA inhibits this pathway.[11]
cAMP/PKA Signaling Pathway
ACA has been found to increase proteasome activity through the activation of cAMP-PKA signaling.[1] It achieves this by increasing adenylate cyclase activity, which in turn elevates intracellular cAMP levels.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on 1'-Acetoxychavicol acetate.
Table 1: Cytotoxicity of 1'-Acetoxychavicol Acetate (ACA)
| Cell Line | Assay | IC50 (µM) | Reference |
| MG-63 (Osteosarcoma) | MTT | 20.41 | [8] |
| hFOB (Normal Human Osteoblast) | MTT | 45.05 | [8] |
| Peritoneal Exudate Macrophages | Phagocytosis Inhibition | 1.2 | [12] |
Table 2: Molecular Docking and Enzyme Inhibition Data for ACA
| Target Protein | Method | Binding Affinity (kcal/mol) | Ki (µM) | Inhibition Type | Reference |
| PI3KD | Molecular Docking | -10.99 (native ligand) | - | - | [8] |
| CYP1A2 | Enzyme Inhibition Assay | - | 2.36 ± 0.03 | Competitive | [13] |
| CYP3A4 | Enzyme Inhibition Assay | - | 5.55 ± 0.06 | Competitive | [13] |
| CYP2D6 | Enzyme Inhibition Assay | - | 4.50 ± 0.08 | Mixed | [13] |
Visualizations
The following diagrams illustrate the experimental workflows and signaling pathways associated with the in silico prediction of ACA targets.
Conclusion
In silico approaches are powerful tools for the prediction of biological targets of natural products like 1'-Acetoxychavicol acetate. The methodologies outlined in this guide, including molecular docking and pathway analysis, have successfully identified key signaling pathways such as PI3K/Akt, NF-κB, and cAMP/PKA as being modulated by ACA. The quantitative data and visual representations provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further experimental investigation into the therapeutic potential of ACA. The continued application of these computational techniques will undoubtedly accelerate the translation of this promising natural compound into clinical applications.
References
- 1. 1'-Acetoxychavicol Acetate Increases Proteasome Activity by Activating cAMP-PKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro inhibitory mechanisms and molecular docking of 1'-S-1'-acetoxychavicol acetate on human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1'-Acetoxychavicol Acetate (ACA) Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 1'-Acetoxychavicol Acetate (B1210297) (ACA) analogues, potent bioactive compounds with significant therapeutic potential. ACA, a natural phenylpropanoid found in the rhizomes of Alpinia species, has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines detailed protocols for the chemical synthesis of novel ACA analogues, methodologies for their biological evaluation, and a summary of their structure-activity relationships to guide future drug discovery efforts.
Introduction to 1'-Acetoxychavicol Acetate (ACA)
1'-Acetoxychavicol acetate is a key bioactive constituent of plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1] Its diverse pharmacological profile, which includes anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, makes it an attractive scaffold for the development of new therapeutic agents.[1][2] The biological activity of ACA is attributed to its unique chemical structure, featuring two acetyl groups and an unsaturated double bond, which are crucial for its mechanism of action.[1][2] ACA has been shown to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are often dysregulated in various diseases.[3][4]
Synthesis of ACA Analogues
The synthesis of ACA analogues allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. The general approach involves the modification of the parent chavicol or eugenol (B1671780) scaffold, followed by acetylation or other esterifications.
General Synthetic Scheme
A general synthetic route for preparing a variety of ACA analogues starts from commercially available 4-allylphenols. The key steps involve esterification of the phenolic hydroxyl group and the allylic hydroxyl group, which can be introduced via various methods. A representative synthetic workflow is depicted below.
Caption: General workflow for the synthesis of ACA analogues.
Experimental Protocol: Synthesis of 4-((1-acetoxyallyl)oxy)phenyl acetate (A representative ACA analogue)
This protocol describes a general method for the acylation of a 4-allylphenol derivative.[5]
Materials:
-
4-allylphenol derivative (1.0 eq)
-
Acyl chloride or acetic anhydride (2.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 4-allylphenol derivative in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP and TEA to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the acyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure ACA analogue.
Biological Evaluation of ACA Analogues
The therapeutic potential of newly synthesized ACA analogues is assessed through a series of in vitro biological assays. Key evaluations include cytotoxicity against cancer cell lines, and analysis of cellular mechanisms such as apoptosis and cell cycle arrest.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the ACA analogues (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Analysis of Apoptosis and Cell Cycle by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution in response to treatment with ACA analogues.
Protocol:
-
Cell Treatment: Treat cells with the ACA analogue at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.
Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the effect of ACA analogues on the protein expression levels and activation states of key components of signaling pathways like NF-κB and MAPK.
Protocol:
-
Protein Extraction: Treat cells with the ACA analogue, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables summarize the cytotoxic activities of ACA and some of its analogues against various human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀, µM) of 1'-Acetoxychavicol Acetate (ACA) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HSC-2, HSC-4 | Oral Squamous Carcinoma | 9.0, 8.0 (12h) | [6] |
| Raji, Daudi | Lymphoma | 1.93, 1.74 (µg/mL) (48h) | [5] |
| MG-63 | Osteosarcoma | 20.41 | [7] |
| SW620 | Colorectal Cancer | Not specified | [8] |
| A549 | Non-small Cell Lung Cancer | 33.22 (48h) | [3] |
Table 2: Cytotoxicity (IC₅₀, µM) of Selected ACA Analogues against Breast Cancer Cell Lines [9]
| Compound | MCF-7 | MDA-MB-231 |
| 3b | 5.5 | 1.1 |
| 3e | 6.0 | 7.0 |
| 3f | 5.8 | 6.5 |
| Tamoxifen (Control) | >10 | >10 |
Signaling Pathways Modulated by ACA and its Analogues
ACA and its analogues exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and cancer progression, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. ACA has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[10][11]
Caption: ACA inhibits the NF-κB pathway by targeting the IKK complex.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. ACA has been reported to decrease the phosphorylation of p38, JNK, and ERK, thereby inhibiting inflammatory responses.[3][4]
References
- 1. sarthaks.com [sarthaks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jps.usm.my [jps.usm.my]
- 6. Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACA-28, an ERK MAPK Signaling Modulator, Exerts Anticancer Activity through ROS Induction in Melanoma and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1'-acetoxychavicol acetate is a novel nuclear factor kappaB inhibitor with significant activity against multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1'-Acetoxychavicol Acetate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound found in the rhizomes of several plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1][2] ACA has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] Accurate and reliable quantification of ACA is crucial for various applications, including phytochemical analysis of plant extracts, quality control of herbal products, and in vitro and in vivo pharmacokinetic studies. This application note describes a validated RP-HPLC method for the quantitative analysis of 1'-Acetoxychavicol acetate. The method is demonstrated to be rapid, specific, and accurate, making it suitable for routine analysis in research and drug development settings.[4][5]
Principle
This method utilizes reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection to separate and quantify 1'-Acetoxychavicol acetate. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by its UV absorbance, and the peak area is used for quantification against a standard calibration curve.
Experimental Protocols
Materials and Reagents
-
1'-Acetoxychavicol acetate (ACA) standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
0.2 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been validated:
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1220 Infinity LC or equivalent | Waters Alliance or equivalent |
| Column | Agilent Poroshell C18 (4.6 x 250.0 mm, 5 µm)[4][5] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[4][5][7] | Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)[6] |
| Flow Rate | 0.8 mL/min[4][5][7] | 1.0 mL/min[6] |
| Detection Wavelength | 216 nm[1][4] | 200 nm[6] |
| Injection Volume | 10 µL[1] | 10 µL[6] |
| Column Temperature | 25 °C[1] | Ambient |
| Run Time | 5 minutes[1] | 20 minutes[6] |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 1'-Acetoxychavicol acetate standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-200 µg/mL).[4][5]
Sample Preparation (from Plant Material)
The following protocol is a general guideline for the extraction of ACA from dried rhizomes of Alpinia galanga. Different extraction techniques such as maceration, ultrasonic-assisted extraction (UAE), reflux extraction (RE), and Soxhlet extraction (SE) can be employed.[2][8] Reflux extraction has been shown to yield a high content of ACA.[2][8]
-
Grinding: Grind the dried rhizomes of Alpinia galanga into a fine powder.
-
Extraction (Reflux):
-
Place 10 g of the powdered plant material into a round-bottom flask.
-
Add 100 mL of a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Heat the mixture under reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.
-
-
Sample Solution Preparation:
-
Accurately weigh the dried extract.
-
Dissolve a known amount of the extract in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial before injection.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Key validation parameters are summarized below.
Quantitative Data Summary
The performance of the described HPLC method is summarized in the following table.
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL[4][5] |
| Regression Equation | y = 25.975x + 14.818 |
| Correlation Coefficient (R²) | 0.9995[4] |
| Limit of Detection (LOD) | 0.59 µg/mL[1][4][5] |
| Limit of Quantification (LOQ) | 1.79 µg/mL[1][4][5] |
| Accuracy (% Recovery) | 97% - 101%[4] |
| Precision (%RSD) | < 2% |
| Retention Time | Approximately 4.06 min (under Condition 1)[4] |
| Theoretical Plates (N) | > 2000[4] |
| Capacity Factor (k') | 2.16[4] |
Visualizations
Caption: Experimental workflow for the quantification of 1'-Acetoxychavicol acetate.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for 1'-Acetoxychavicol Acetate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound predominantly isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Languas galanga and Alpinia galanga.[1] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating cytotoxic, anti-proliferative, and anti-metastatic effects across a variety of cancer cell lines.[2][3][4] These application notes provide a comprehensive overview of the use of ACA in cancer cell line research, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
ACA has been shown to induce apoptosis and inhibit tumor growth by modulating several critical signaling pathways involved in cancer progression.[5][6][7] Its ability to target multiple pathways, including NF-κB, PI3K/Akt, and MAPK, makes it a promising candidate for further investigation in cancer therapy and drug development.[7][8]
Mechanism of Action
ACA exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation and metastasis. The key molecular mechanisms identified in various cancer cell lines include:
-
Induction of Apoptosis: ACA has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] Furthermore, ACA can activate caspase cascades, including caspase-3, -8, and -9, leading to PARP cleavage and subsequent cell death.[4][7] In some cancer cell lines, ACA has been found to induce apoptosis by upregulating the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR5.[1]
-
Inhibition of NF-κB Signaling: A significant mechanism of ACA's action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. ACA can inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and suppressing the expression of its target genes.[9]
-
Modulation of PI3K/Akt and MAPK Pathways: ACA has been reported to interfere with the PI3K/Akt and MAPK signaling pathways, which are critical for cell growth, survival, and proliferation.[7][8] By inhibiting these pathways, ACA can effectively arrest the cell cycle and suppress tumor growth.
-
Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, ACA has been found to induce the production of reactive oxygen species (ROS).[10] Elevated levels of ROS can lead to oxidative stress and damage to cellular components, ultimately triggering apoptosis.[10]
-
Inhibition of Metastasis: ACA has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.[2][8] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs) and other molecules involved in cell motility and invasion.[8]
-
Induction of Autophagy: ACA can induce autophagy in certain cancer cells, such as non-small cell lung cancer (NSCLC) cells.[5][6] Interestingly, this autophagy appears to be a pro-survival mechanism, and inhibiting it with agents like chloroquine (B1663885) can enhance the apoptotic effects of ACA.[5][6][11]
Data Presentation
Table 1: Cytotoxicity of 1'-Acetoxychavicol Acetate (ACA) in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| A549 | Non-small cell lung cancer | 50.42 | 24 | [12][13][14] |
| A549 | Non-small cell lung cancer | 33.22 | 48 | [12][13][14] |
| A549 | Non-small cell lung cancer | 21.66 | 72 | [12][13][14] |
| SW620 | Colorectal cancer | Not specified, dose-dependent | Not specified | [2] |
| SW480 | Colorectal adenocarcinoma | ~80 | 48 | [15][16] |
| Raji | Burkitt's lymphoma | 1.93 µg/mL | 48 | [7] |
| Daudi | Burkitt's lymphoma | 1.74 µg/mL | 48 | [7] |
| SKOV3 | Ovarian cancer | 14.13 | Not specified | [10] |
| A2780 | Ovarian cancer | 10.01 | Not specified | [10] |
| PC-3 | Prostate cancer | ~50 | 48 | [17] |
| MDA-MB-231 | Triple-negative breast cancer | <30 | Not specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ACA on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[18][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
1'-Acetoxychavicol acetate (ACA) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
ACA Treatment: Prepare serial dilutions of ACA in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted ACA solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[20]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of ACA that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of ACA.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by ACA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
1'-Acetoxychavicol acetate (ACA)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of ACA for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Analysis: The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression in ACA-treated cells.
Materials:
-
Cancer cell lines
-
ACA
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, NF-κB, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with ACA, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Cell Migration Assay (Wound Healing Assay)
This protocol is for assessing the effect of ACA on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
ACA
-
Sterile pipette tips
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in 6-well plates and grow to confluence.
-
Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
ACA Treatment: Wash the cells with PBS and replace the medium with fresh medium containing different concentrations of ACA.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration.
Visualizations
Caption: Signaling pathways modulated by 1'-Acetoxychavicol acetate (ACA) in cancer cells.
Caption: General experimental workflow for studying the effects of ACA on cancer cell lines.
Conclusion
1'-Acetoxychavicol acetate has demonstrated significant potential as an anti-cancer agent in a multitude of cancer cell line studies. Its ability to induce apoptosis, inhibit cell proliferation and metastasis, and modulate key signaling pathways underscores its therapeutic promise. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further exploring the anti-cancer properties of ACA. Future studies should focus on elucidating its efficacy in in vivo models and its potential for combination therapies to enhance its anti-tumor activity.
References
- 1. 1'-Acetoxychavicol acetate induces apoptosis of myeloma cells via induction of TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Apoptotic Effect of 1’S-1’-Acetoxychavicol Acetate from Alpinia Conchigera on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apoptotic effect of 1’S-1’-Acetoxychavicol Acetate (ACA) enhanced by inhibition of non-canonical autophagy in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apoptotic effect of 1’S-1’-Acetoxychavicol Acetate (ACA) enhanced by inhibition of non-canonical autophagy in human non-small cell lung cancer cells | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 1′-Acetoxyeugenol Acetate Isolated from Thai Ginger Induces Apoptosis in Human Ovarian Cancer Cells by ROS Production via NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The apoptotic effect of 1'S-1'-Acetoxychavicol Acetate (ACA) enhanced by inhibition of non-canonical autophagy in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 16. Novel purification of 1'S-1'-Acetoxychavicol acetate from Alpinia galanga and its cytotoxic plus antiproliferative activity in colorectal adenocarcinoma cell line SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1′-Acetoxychavicol acetate suppresses angiogenesis-mediated human prostate tumor growth by targeting VEGF-mediated Src-FAK-Rho GTPase-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. bioquochem.com [bioquochem.com]
1'-Acetoxychavicol Acetate: A Potential Therapeutic Agent for Osteosarcoma
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals in the field of oncology and cancer biology.
Introduction: 1'-Acetoxychavicol acetate (B1210297) (ACA), a natural phenylpropanoid compound isolated from the rhizomes of the Zingiberaceae family, has demonstrated promising anticancer properties in various cancer types. Recent in silico and in vitro studies suggest that ACA may be a valuable therapeutic candidate for osteosarcoma, the most common primary malignant bone tumor in children and adolescents. These application notes provide a comprehensive overview of the preclinical data on ACA's efficacy against osteosarcoma and detailed protocols for key experiments to facilitate further research into its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxic effects of 1'-Acetoxychavicol acetate on osteosarcoma and normal bone cells.
Table 1: In Vitro Cytotoxicity of 1'-Acetoxychavicol Acetate
| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time | Reference |
| MG-63 | Human Osteosarcoma | MTT Assay | 20.41 | 24 hours | [1][2] |
| hFOB | Human Fetal Osteoblastic Cells | MTT Assay | 45.05 | 24 hours | [1][2] |
Table 2: Summary of In Vivo Efficacy of 1'-Acetoxychavicol Acetate in Other Cancers (for reference)
| Cancer Type | Animal Model | ACA Dosage and Administration | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | RPMI8226-transplanted NOD/SCID mice | 3 mg/kg, i.p. every 3 days for 2 weeks | Significant decrease in tumor weight | [3] |
| Prostate Cancer | PC-3 xenografts in BALB/cA nude mice | 6 mg/kg/day, s.c. for 20 days | Substantial suppression of tumor volume and weight |
Note: In vivo data for ACA in an osteosarcoma model is not yet available. The data from other cancer models is provided as a reference for potential starting points in preclinical osteosarcoma studies.
Signaling Pathways and Mechanism of Action
Bioinformatic analyses and studies in other cancers suggest that 1'-Acetoxychavicol acetate exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in osteosarcoma.
PI3K/Akt/mTOR Pathway
A molecular docking and cytotoxicity study has identified the PI3K pathway as a primary target of ACA in osteosarcoma.[1] This pathway is crucial for cell survival, proliferation, and growth. The study's bioinformatics analysis pinpointed several PI3K-related genes as potential targets for ACA.[1]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 1'-Acetoxychavicol acetate in osteosarcoma.
NF-κB Pathway
In other cancer models, such as multiple myeloma, ACA has been shown to be a potent inhibitor of the NF-κB signaling pathway.[3][4] It prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell survival and proliferation.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by 1'-Acetoxychavicol acetate.
STAT3 Pathway
Constitutive activation of the STAT3 signaling pathway is frequently observed in osteosarcoma and is associated with tumor progression and poor prognosis. While direct evidence in osteosarcoma is pending, ACA's known anti-inflammatory properties suggest it may also modulate this critical pathway.
Caption: Potential modulation of the STAT3 signaling pathway by 1'-Acetoxychavicol acetate.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the therapeutic potential of 1'-Acetoxychavicol acetate in osteosarcoma cell lines.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of ACA on osteosarcoma cells.
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Osteosarcoma cell line (e.g., MG-63)
-
Normal human osteoblast cell line (e.g., hFOB) for selectivity assessment
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1'-Acetoxychavicol acetate (ACA) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed MG-63 and hFOB cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ACA in complete culture medium from a stock solution. The final concentrations should typically range from 0 to 100 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of ACA. Include a vehicle control (medium with DMSO).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with ACA.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Osteosarcoma cell line (e.g., MG-63)
-
6-well cell culture plates
-
1'-Acetoxychavicol acetate (ACA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MG-63 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with ACA at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, and collect any floating cells from the medium by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt, NF-κB, and STAT3 pathways.
Materials:
-
Osteosarcoma cell line (e.g., MG-63, U2OS, Saos-2)
-
1'-Acetoxychavicol acetate (ACA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10-cm plates and treat with ACA at various concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
1'-Acetoxychavicol acetate demonstrates significant potential as a therapeutic agent for osteosarcoma by inducing cytotoxicity and targeting key survival pathways. The provided data and protocols offer a solid foundation for researchers to further investigate its mechanisms of action and to evaluate its in vivo efficacy, with the ultimate goal of developing novel and more effective treatments for this devastating disease. Further studies are warranted to confirm the inhibitory effects of ACA on the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways in osteosarcoma and to establish its therapeutic potential in preclinical animal models.
References
- 1. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1'-acetoxychavicol acetate is a novel nuclear factor kappaB inhibitor with significant activity against multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1'-Acetoxychavicol Acetate in Lymphoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound isolated from the rhizomes of several plants in the Zingiberaceae family, such as Alpinia galanga. Recent preclinical studies have highlighted its potential as a therapeutic agent in oncology. Specifically, in lymphoma research, ACA has demonstrated significant anti-proliferative and pro-apoptotic effects. These application notes provide a comprehensive overview of the current understanding of ACA's mechanism of action in lymphoma and detailed protocols for its investigation.
Mechanism of Action
ACA exerts its anti-lymphoma effects through a multi-targeted approach, primarily by inducing apoptosis and causing cell cycle arrest. The key molecular mechanisms identified include the downregulation of the c-Myc oncoprotein and modulation of critical signaling pathways.
c-Myc Downregulation
In Burkitt's lymphoma, a malignancy often characterized by the dysregulation of the c-Myc protein, ACA has been shown to significantly suppress the expression of both total c-Myc and its phosphorylated, active form (p-c-Myc).[1][2] This reduction in c-Myc levels is a critical event that leads to decreased cell proliferation and the induction of apoptosis.
Induction of Apoptosis
ACA is a potent inducer of apoptosis in lymphoma cells.[1][2] This programmed cell death is initiated through a dose-dependent activation of caspase-3, a key executioner caspase. The increase in cleaved caspase-3 (cl-Casp3) protein levels is a hallmark of ACA-induced apoptosis.[1]
Cell Cycle Arrest
Treatment with ACA leads to cell cycle arrest in lymphoma cell lines.[1][2] By halting the progression of the cell cycle, ACA effectively inhibits the uncontrolled proliferation of cancer cells.
Modulation of Signaling Pathways
Network pharmacology and pathway enrichment analyses have suggested that ACA's anti-lymphoma activity involves the modulation of the oncogenic PI3K-Akt and MAPK signaling pathways.[1][2] These pathways are crucial for cell survival and proliferation, and their inhibition by ACA further contributes to its anti-cancer effects.
Data Presentation
In Vitro Cytotoxicity of 1'-Acetoxychavicol Acetate
The following table summarizes the 50% inhibitory concentration (IC50) values of ACA in human Burkitt's lymphoma cell lines (Raji and Daudi) and normal peripheral blood mononuclear cells (PBMCs) after 48 hours of incubation.
| Cell Line | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) vs. Raji | Selectivity Index (SI) vs. Daudi |
| Raji | 1.93 ± 0.15 | 7.77 | - | - |
| Daudi | 1.74 ± 0.08 | 7.01 | - | - |
| PBMCs | 4.69 ± 0.25 | 18.89 | 2.43 | 2.70 |
Data extracted from Moakmamern et al., 2025.[1]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of ACA in Lymphoma Cells
Caption: Proposed signaling pathway of 1'-Acetoxychavicol Acetate in lymphoma cells.
Experimental Workflow for In Vitro Analysis of ACA
References
- 1. Galangin and 1′-Acetoxychavicol Acetate from Galangal (Alpinia galanga) Suppress Lymphoma Growth via c-Myc Downregulation and Apoptosis Induction | MDPI [mdpi.com]
- 2. Galangin and 1'-Acetoxychavicol Acetate from Galangal (Alpinia galanga) Suppress Lymphoma Growth via c-Myc Downregulation and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 1'-Acetoxychavicol Acetate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies investigating the therapeutic effects of 1'-Acetoxychavicol acetate (B1210297) (ACA), a natural compound isolated from the rhizomes of Languas galanga and Alpinia conchigera.[1][2][3] The following sections detail its anticancer and anti-inflammatory activities in various animal models, providing structured data, experimental protocols, and visual representations of the underlying signaling pathways.
Anticancer Activity
ACA has demonstrated significant anticancer effects in multiple preclinical animal models, primarily through the induction of apoptosis and inhibition of tumor growth.[1][4][5] The primary mechanism of action is attributed to its potent inhibition of the Nuclear Factor κB (NF-κB) signaling pathway.[1][2][6]
Quantitative Data Summary: Anticancer Efficacy of ACA in Animal Models
| Animal Model | Cancer Type | ACA Dosage & Route | Treatment Schedule | Key Findings | Reference |
| NOD/SCID Mice | Multiple Myeloma (RPMI8226 cells) | 3 mg/kg, Intraperitoneal (i.p.) | Once every 3 days for 2 weeks | Significant decrease in tumor weight compared to control (P < 0.001).[1][7] | [1],[7] |
| Nude Mice | Breast Cancer (Skeletal Metastasis Model) | Not specified | Not specified | Potently inhibited human breast cancer cell-induced osteolysis. | [4] |
| Nude Mice | Human Oral Squamous Cell Carcinoma (HSC-4 cells) | Not specified | Not specified | Inhibition of tumor growth.[8] | [8] |
| Rats | Azoxymethane-induced Colon Carcinogenesis | Not specified | Not specified | Inhibited the development of colonic aberrant crypt foci.[1] | [1] |
| Zebrafish | Endocrine-resistant Breast Cancer (MCF7/LCC9 cells) | Not specified | Not specified | Significant reduction in tumor mass. | [9] |
Experimental Protocol: Multiple Myeloma Xenograft Model in NOD/SCID Mice
This protocol outlines the methodology for evaluating the in vivo anticancer activity of ACA against multiple myeloma.[1][7]
1. Cell Culture:
-
Culture human multiple myeloma RPMI8226 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 100 units/mL penicillin.[1]
2. Animal Model:
3. Tumor Cell Inoculation:
4. Treatment Regimen:
-
Seven days post-transplantation, randomly divide the mice into two groups (n=10 per group).[1][7]
-
Administer ACA (3 mg/kg) intraperitoneally to the treatment group.[1][7]
-
Administer an equivalent volume of Phosphate-Buffered Saline (PBS) to the control group.[1][7]
-
Repeat the administration once every three days for a total of two weeks.[1][7]
5. Endpoint Analysis:
-
At the end of the two-week treatment period, sacrifice the mice.[1][7]
-
Excise the tumors and measure their weights for comparison between the ACA-treated and control groups.[1][7]
Workflow for Multiple Myeloma Xenograft Study
Workflow of the in vivo multiple myeloma xenograft study.
Signaling Pathways in Anticancer Activity
ACA's anticancer effects are mediated through the modulation of several key signaling pathways. The primary target is the NF-κB pathway, where ACA inhibits the translocation of NF-κB from the cytosol to the nucleus.[1][2] This leads to the induction of apoptosis through both mitochondrial and Fas-dependent pathways, involving the activation of caspases 3, 8, and 9.[1][2][7] ACA also suppresses the STAT3 signaling pathway by up-regulating SHP-1, which in turn down-regulates matrix metalloproteinases (MMP)-2 and -9, key enzymes in cancer cell invasion and metastasis.[4]
ACA's Inhibition of the NF-κB Signaling Pathway
ACA inhibits NF-κB, leading to apoptosis.
ACA's Regulation of the SHP-1/STAT3/MMPs Signaling Pathway
ACA suppresses metastasis via the SHP-1/STAT3 pathway.
Anti-inflammatory and Anti-arthritic Activity
ACA has also been shown to possess anti-inflammatory properties.[10][11] In a rat model of complete Freund's adjuvant-induced arthritis, ACA demonstrated significant anti-arthritic activity.[12]
Quantitative Data Summary: Anti-arthritic Efficacy of ACA in a Rat Model
| Animal Model | Condition | ACA Dosage & Route | Key Findings | Reference |
| Rats | Complete Freund's Adjuvant-induced Arthritis | 10 and 20 mg/kg | Suppressed paw swelling, increased paw withdrawal latency, and reduced paw thickness.[12] | [12] |
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
This protocol describes the induction and assessment of arthritis in rats to evaluate the anti-inflammatory effects of ACA.[12]
1. Animal Model:
-
Use Wistar albino rats.
2. Arthritis Induction:
-
Induce arthritis by injecting 0.1 ml of Complete Freund's Adjuvant into the sub-plantar region of the left hind paw.
3. Treatment Groups:
-
Divide the animals into a control group, a standard drug group (e.g., Diclofenac), and ACA treatment groups (10 and 20 mg/kg).
4. Assessment of Arthritis:
-
Paw Volume: Measure the paw volume using a plethysmometer at regular intervals.
-
Paw Withdrawal Latency: Assess the pain threshold by measuring the latency to withdraw the paw from a heat source.
-
Radiological and Histopathological Analysis: At the end of the study, perform X-rays of the paws and conduct histopathological examination of the joint tissues to assess inflammation and damage.
Toxicology and Safety
Toxicology studies are crucial for the preclinical development of any therapeutic agent. Studies on ACA have been conducted to determine its safety profile.
Quantitative Data Summary: Toxicology of ACA in Rats
| Study Type | Animal Model | ACA Dosage & Route | Duration | Key Findings | Reference |
| Acute Toxicity | Sprague-Dawley Rats | Single doses of 2.00, 4.00, and 6.66 mg/kg, Intravenous (i.v.) | 14 days | LD50 was higher than 6.66 mg/kg. No significant adverse effects on behavior, food/water intake, or body weight.[13] | [13] |
| Sub-acute Toxicity | Sprague-Dawley Rats | Weekly injections of 0.66, 1.33, and 2.22 mg/kg, Intravenous (i.v.) | 28 days | NOAEL was determined to be 2.22 mg/kg. Mild, non-significant focal inflammation of kidneys and lobular hepatitis was observed at higher doses.[13] | [13] |
General Protocol for In Vivo Toxicity Studies
A general workflow for conducting acute or sub-acute toxicity studies in rodents.[13][14]
1. Animal Model Selection:
-
Select a relevant rodent species (e.g., Sprague-Dawley rats).[13]
2. Dose Selection and Administration:
-
Based on preliminary studies, select a range of doses, including a high dose to establish a safety margin.[15]
-
Administer the compound via the intended clinical route (e.g., intravenous).[13][15]
3. In-life Observations:
-
Daily monitor morbidity, mortality, and clinical signs.[15]
-
Regularly measure body weight and food/water consumption.[13][15]
-
Conduct ophthalmic examinations.[15]
4. Clinical Pathology:
-
Collect blood and urine samples at specified time points for hematology and clinical chemistry analysis.[15]
5. Terminal Procedures:
-
At the end of the study period, perform a complete necropsy and gross pathological examination.[15]
-
Collect and preserve all major organs for histopathological evaluation.[15]
6. Toxicokinetic Analysis:
-
Integrate toxicokinetic sampling to determine the exposure-toxicity relationship.[14]
General Workflow for In Vivo Toxicity Study
Generalized workflow for conducting in vivo toxicity studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 1'-acetoxychavicol acetate is a novel nuclear factor kappaB inhibitor with significant activity against multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule 1′-acetoxychavicol acetate suppresses breast tumor metastasis by regulating the SHP-1/STAT3/MMPs signaling pathway - East China Normal University [pure.ecnu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1’-Acetoxychavicol acetate inhibits growth of human oral carcinoma xenograft in mice and potentiates cisplatin effect via proinflammatory microenvironment alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Anti-inflammatory effect of water-soluble complex of 1'-acetoxychavicol acetate with highly branched β-1,3-glucan on contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cea.unizar.es [cea.unizar.es]
- 12. researchgate.net [researchgate.net]
- 13. Acute and 28-day sub-acute intravenous toxicity studies of 1'-S-1'-acetoxychavicol acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. syngeneintl.com [syngeneintl.com]
Application Notes: 1'-Acetoxychavicol Acetate for Inhibiting NF-kappaB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound derived from the rhizomes of plants in the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1][2] These plants have a history of use in traditional medicine and cuisine in Southeast Asia.[1][2] ACA has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiallergic properties.[1][2] A primary mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, cell proliferation, survival, and metastasis.[4][5] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[4][6] These notes provide a comprehensive overview of ACA's mechanism of action and protocols for its application in inhibiting the NF-κB pathway.
Mechanism of Action
ACA inhibits the NF-κB signaling pathway through a multi-targeted approach, primarily by preventing the nuclear translocation of the active p65 subunit.[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by various inflammatory and carcinogenic agents such as TNF-α, IL-1β, and LPS, the IκB kinase (IKK) complex is activated.[4][7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4][8] This frees NF-κB to translocate to the nucleus and activate target gene expression.[3]
ACA has been shown to intervene at several key points in this cascade:
-
Inhibition of IκBα Phosphorylation and Degradation: ACA significantly inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the release of NF-κB.[3][4][9]
-
Suppression of p65 Nuclear Translocation: By stabilizing the IκBα-NF-κB complex in the cytoplasm, ACA effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[3][6]
-
Downregulation of TRAF2: ACA has been demonstrated to selectively downregulate the expression of TNF receptor-associated factor 2 (TRAF2) protein, a key adapter molecule in the TNF-α-induced NF-κB activation pathway, via a proteasome-dependent mechanism.[10]
-
Inhibition of IKK Activation: ACA has been reported to inhibit the activation of IκBα kinase (IKK), a critical upstream kinase responsible for IκBα phosphorylation.[4]
This comprehensive inhibition of the NF-κB pathway leads to the downregulation of NF-κB-regulated gene products involved in proliferation (e.g., cyclin D1, c-Myc), anti-apoptosis (e.g., survivin, Bcl-2, Bcl-xL), and metastasis (e.g., COX-2, VEGF, MMP-9).[4]
Summary of Effects and Quantitative Data
ACA has demonstrated potent inhibitory effects on NF-κB activity and has shown significant cytotoxic and anti-proliferative effects in various cancer cell lines. The following table summarizes key quantitative data from published studies.
| Cell Line | Assay | Effect | IC50 / Concentration | Citation |
| Raji (Lymphoma) | Cytotoxicity | Potent cytotoxicity | 1.93 ± 0.26 µg/mL | [11] |
| Daudi (Lymphoma) | Cytotoxicity | Potent cytotoxicity | 1.74 ± 0.46 µg/mL | [11] |
| Human Myeloma Cells | NF-κB Activity | Decreased constitutive NF-κB activity | Not specified | [9] |
| RPMI8226 (Myeloma) | Apoptosis Induction | Induced apoptosis | Not specified | [3] |
| A549 (Lung Adenocarcinoma) | ICAM-1 Expression | Inhibited TNF-α-induced ICAM-1 expression | 30 µM | [10] |
| HT-1080 (Fibrosarcoma) | IκBα Degradation | Inhibited TNF-α-induced IκBα degradation | > 20 µM | [10] |
| SW620 (Colorectal Cancer) | Cytotoxicity | Dose-dependent cytotoxic effects | Not specified | [12] |
| PC-3 (Prostate Cancer) | Cell Migration | Significantly decreased cell migration | 5 µmol/l | [13] |
Visualizations
Below are diagrams illustrating the NF-κB signaling pathway, the inhibitory action of ACA, and a general experimental workflow for assessing its effects.
Caption: NF-κB signaling pathway and points of inhibition by 1'-Acetoxychavicol acetate (ACA).
Caption: General experimental workflow for evaluating the inhibitory effects of ACA on NF-κB signaling.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of ACA on the NF-κB signaling pathway.
Protocol 1: Western Blot for IκBα Degradation and p65
This protocol is designed to assess the effect of ACA on TNF-α-induced IκBα degradation and total p65 levels.
Materials:
-
Cell line of interest (e.g., A549, HT-1080)
-
Cell culture medium and supplements
-
1'-Acetoxychavicol acetate (ACA)
-
Recombinant human TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of ACA (e.g., 10, 20, 40 µM) or vehicle control (DMSO) for 1 hour.[10]
-
Stimulate the cells with TNF-α (e.g., 2.5 ng/mL) for a predetermined time (e.g., 15-30 minutes for IκBα degradation).[10]
-
Include an untreated control group (no ACA, no TNF-α).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane for β-actin as a loading control.[14]
-
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cell line of interest
-
NF-κB luciferase reporter plasmid (containing tandem repeats of the κB consensus sequence driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
ACA and TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the plasmids for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with ACA or vehicle for 1 hour.
-
Stimulate with TNF-α for 6-8 hours.
-
-
Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Express the results as fold induction relative to the unstimulated control.
-
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This protocol visualizes the location of the p65 subunit within the cell.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
ACA and TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips.
-
Pre-treat with ACA or vehicle for 1 hour.
-
Stimulate with TNF-α for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-p65 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. Capture images for both the p65 (e.g., green channel) and DAPI (blue channel) signals.[15]
-
-
Analysis:
-
Observe the localization of the p65 signal. In unstimulated or ACA-treated cells, the signal should be predominantly cytoplasmic. In TNF-α stimulated cells, the signal will translocate to the nucleus, co-localizing with the DAPI stain.[3] Quantify the percentage of cells showing nuclear p65 translocation.[15]
-
References
- 1. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 1'-acetoxychavicol acetate is a novel nuclear factor kappaB inhibitor with significant activity against multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel blocker of I kappa B alpha kinase that enhances cellular apoptosis and inhibits cellular invasion through suppression of NF-kappa B-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1′-Acetoxychavicol acetate suppresses angiogenesis-mediated human prostate tumor growth by targeting VEGF-mediated Src-FAK-Rho GTPase-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening 1'-Acetoxychavicol Acetate Activity
Introduction
1'-Acetoxychavicol acetate (B1210297) (ACA) is a naturally occurring phenylpropanoid compound predominantly found in the rhizomes of plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1] These plants have a history of use in traditional medicine and as culinary spices in Southeast Asia.[1] ACA has garnered significant scientific interest due to its diverse pharmacological properties, which include anticancer, anti-inflammatory, antiobesity, antimicrobial, and antidiabetic activities.[1] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the NF-κB and PI3K-Akt pathways, making it a promising candidate for drug discovery and development.[2][3]
These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the biological activities of ACA. The assays described herein are designed for researchers in drug discovery, pharmacology, and cell biology to assess the cytotoxic, pro-apoptotic, anti-inflammatory, and anti-migration effects of ACA.
Data Presentation: Quantitative Activity of 1'-Acetoxychavicol Acetate
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ACA in various cancer cell lines, providing a comparative overview of its cytotoxic and anti-proliferative efficacy.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 24 hours | 50.42 | [4] |
| A549 | Non-small cell lung cancer | 48 hours | 33.22 | [5][4] |
| A549 | Non-small cell lung cancer | 72 hours | 21.66 | [5][4] |
| SK-LU-1 | Non-small cell lung cancer | 24 hours | 25.0 ± 1.0 | |
| SW480 | Colorectal adenocarcinoma | 48 hours | 80 | [5][6] |
| MG-63 | Osteosarcoma | Not specified | 20.41 | [7] |
| hFOB (normal) | Human osteoblast | Not specified | 45.05 | [7] |
| MDA-MB-231 | Breast cancer | 24 hours | <30.0 | [8] |
| Daudi | Burkitt's lymphoma | 48 hours | Not specified | [3] |
| Raji | Burkitt's lymphoma | 48 hours | Not specified | [3] |
Experimental Protocols
Cytotoxicity and Cell Viability Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of ACA on cultured cells. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[9]
Materials:
-
Target cell line
-
Complete cell culture medium
-
1'-Acetoxychavicol acetate (ACA) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9][10]
-
Compound Treatment: Prepare serial dilutions of ACA in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10] After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of ACA or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][10]
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 100-200 µL of DMSO to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at 560-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of ACA that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of ACA concentration.
Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This protocol uses Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[11] PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]
Materials:
-
Target cell line
-
ACA stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[13]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with ACA at the desired concentrations for the specified duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12][14] Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to assess cell migration. A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.[8]
Materials:
-
Target cell line
-
6-well plates
-
Sterile 200 µL pipette tip
-
ACA stock solution (in DMSO)
-
Serum-free or low-serum medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Scratch Creation: Once confluent, create a straight scratch in the monolayer using a sterile 200 µL pipette tip.[15]
-
Washing: Wash the wells with PBS to remove detached cells and debris.[15]
-
Treatment: Replace the medium with fresh serum-free or low-serum medium containing different concentrations of ACA or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at different points (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the effect of ACA on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[16]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
ACA stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[16]
-
Pre-treatment: Pre-treat the cells with various concentrations of ACA for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[16] Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with ACA alone.
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[16]
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[16]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[16]
-
Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of inhibition of NO production by ACA.
Signaling Pathways Modulated by 1'-Acetoxychavicol Acetate
ACA has been shown to exert its biological effects by modulating several key signaling pathways. The diagrams below illustrate the inhibitory action of ACA on the NF-κB and PI3K-Akt pathways, which are frequently dysregulated in cancer and inflammatory conditions.
References
- 1. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Galangin and 1′-Acetoxychavicol Acetate from Galangal (Alpinia galanga) Suppress Lymphoma Growth via c-Myc Downregulation and Apoptosis Induction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel purification of 1'S-1'-Acetoxychavicol acetate from Alpinia galanga and its cytotoxic plus antiproliferative activity in colorectal adenocarcinoma cell line SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 8. dovepress.com [dovepress.com]
- 9. 2.5. Cytotoxicity Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis assay kits | Abcam [abcam.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preclinical Formulation of 1'-Acetoxychavicol Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and characterization of 1'-Acetoxychavicol acetate (B1210297) (ACA) formulations for use in preclinical research. Due to its hydrophobic nature, appropriate formulation is critical for achieving accurate and reproducible results in in vivo and in vitro studies.[1][2][3] This document outlines methods for preparing ACA as a solution for in vitro use and as a solution or suspension for in vivo administration.
Introduction to 1'-Acetoxychavicol Acetate (ACA)
1'-Acetoxychavicol acetate is a naturally occurring phenylpropanoid found in the rhizomes of plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[4][5] ACA has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[4] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, including NF-κB, AMPK, PI3K-Akt, and MAPK pathways.[6][7][8] However, ACA is a hydrophobic ester with poor aqueous solubility, which presents a significant challenge for its delivery in preclinical models.[1][2]
Physicochemical Properties of ACA
A clear understanding of ACA's properties is essential for effective formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₄ | [9] |
| Molecular Weight | 234.3 g/mol | [9] |
| Appearance | Crystalline solid | [9] |
| Solubility (Organic Solvents) | Ethanol: ~20 mg/mLDMSO: ~20 mg/mLDimethylformamide (DMF): ~14 mg/mL | [9] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. | [9] |
| Storage | Store at -20°C. | [9] |
| Stability | Stable for ≥ 4 years when stored properly as a crystalline solid. Aqueous solutions are not recommended for storage for more than one day. | [9] |
Experimental Protocols
Protocol 1: Preparation of ACA Stock Solution for In Vitro Studies
This protocol describes the preparation of a concentrated stock solution of ACA in an organic solvent, suitable for dilution in cell culture media for in vitro experiments.
Materials:
-
1'-Acetoxychavicol acetate (ACA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate personal protective equipment (PPE)
-
Analytical balance
-
Micropipettes
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Stock Solution (in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of ACA powder.
-
Add a precise volume of sterile DMSO to achieve the target stock concentration (e.g., 20 mg/mL).
-
Vortex the solution thoroughly until the ACA is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of ACA Solution for In Vivo Administration (Oral Gavage or Injection)
This protocol is suitable for administering ACA as a clear solution, which can be advantageous for ensuring dose uniformity. This method utilizes a co-solvent system to solubilize the hydrophobic compound.
Materials:
-
1'-Acetoxychavicol acetate (ACA) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
0.9% Sodium Chloride (Saline), sterile
-
Appropriate personal protective equipment (PPE)
-
Analytical balance
-
Micropipettes
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Accurately weigh the required amount of ACA powder.
-
Dissolve the ACA in the minimum amount of DMSO required for complete dissolution (e.g., to create a 100 mg/mL stock). Vortex and sonicate if necessary.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween-80, and saline. For example, a vehicle could be prepared with 40% PEG300, 5% Tween-80, and the remainder saline.
-
-
Final Formulation:
-
Slowly add the ACA stock solution to the prepared vehicle while vortexing to ensure rapid and uniform mixing. The final concentration of DMSO in the formulation should be kept to a minimum, typically below 10%.
-
Visually inspect the final solution to ensure it is clear and free of any precipitation.
-
Protocol 3: Preparation of ACA Suspension for Oral Gavage
This protocol is suitable for administering higher doses of ACA as a suspension, particularly for oral gavage studies.
Materials:
-
1'-Acetoxychavicol acetate (ACA) powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline
-
Appropriate personal protective equipment (PPE)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Graduated cylinders or serological pipettes
-
Storage vials (e.g., amber glass vials)
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh the required amount of CMC-Na powder.
-
Slowly add the CMC-Na powder to sterile water or saline while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved.
-
-
Prepare ACA Suspension:
-
Accurately weigh the required amount of ACA powder. If necessary, gently grind the powder with a mortar and pestle to ensure a fine, uniform particle size.
-
Levigate the ACA powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC-Na solution to the paste while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
-
Final Quality Control:
-
Visually inspect the suspension for any large aggregates. If necessary, briefly sonicate to improve homogeneity.
-
-
Storage:
-
Store the suspension at 2-8°C and protect from light.
-
Shake well before each use to ensure uniform distribution of the suspended particles.
-
Formulation Characterization
It is crucial to characterize the prepared formulations to ensure their quality and stability.
| Characterization Parameter | Method | Purpose |
| Appearance | Visual inspection | To check for clarity (solutions) or uniformity and absence of aggregates (suspensions). |
| pH | pH meter | To ensure the pH is within a physiologically acceptable range. |
| Concentration Verification | HPLC | To confirm the actual concentration of ACA in the formulation. |
| Stability | HPLC analysis over time at different storage conditions (e.g., room temperature, 2-8°C) | To determine the shelf-life of the formulation. |
| Particle Size (for suspensions) | Light scattering or microscopy | To ensure a consistent and appropriate particle size distribution for oral absorption. |
Visualizations
Caption: Experimental workflow for ACA formulation.
Caption: ACA's inhibition of the NF-κB signaling pathway.
Caption: ACA's activation of the AMPK signaling pathway.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 4. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1'-Acetoxychavicol Acetate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1'-Acetoxychavicol acetate (B1210297) (ACA) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 1'-Acetoxychavicol acetate (ACA)?
A1: 1'-Acetoxychavicol acetate (ACA) is a hydrophobic ester with poor aqueous solubility.[1] It is, however, soluble in several organic solvents. Successful preparation of ACA for in vitro assays typically involves dissolving it in an appropriate organic solvent to create a stock solution, which is then diluted into the aqueous assay medium.
Q2: Which organic solvents are recommended for preparing a stock solution of ACA?
A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents for preparing ACA stock solutions.[2][3] The choice of solvent may depend on the specific requirements and tolerance of your experimental system, particularly the cell line or assay components.
Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The tolerance to DMSO varies significantly among different cell lines. As a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cellular toxicity.[4] However, some cell lines may be sensitive to concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: My ACA precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and how can I prevent it?
A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds like ACA. It occurs because the compound, which is soluble in the organic stock solvent, becomes insoluble in the predominantly aqueous environment of the cell culture medium. To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[4]
-
Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion.[4]
-
Use of Co-solvents: In some cases, a combination of solvents may improve solubility.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of ACA in your assay.
Q5: Is ACA stable in aqueous solutions?
A5: ACA is known to be unstable in aqueous solutions and can undergo hydrolysis or isomerization.[5][6] It is recommended to prepare fresh dilutions of ACA in your aqueous buffer or medium for each experiment and avoid long-term storage of aqueous solutions.[2] One source suggests not storing the aqueous solution for more than one day.[2]
Troubleshooting Guides
Issue 1: ACA Precipitation in Aqueous Buffer/Medium
Symptoms:
-
Visible particles or cloudiness in the final assay solution.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ACA precipitation.
Issue 2: High Variability in Assay Results
Symptoms:
-
Poor dose-response curve.
-
Large error bars in replicate experiments.
Logical Relationship Diagram:
Caption: Factors contributing to high assay variability.
Quantitative Data Summary
Table 1: Solubility of 1'-Acetoxychavicol Acetate in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2][3] |
| Ethanol | 20 mg/mL | [2][3] |
| Dimethylformamide (DMF) | 14 mg/mL | [2][3] |
| 1:1 solution of Ethanol:PBS (pH 7.2) | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ACA Stock Solution in DMSO
Materials:
-
1'-Acetoxychavicol acetate (ACA) solid (FW: 234.25 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of ACA: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 234.25 g/mol = 0.00023425 g = 0.234 mg.
-
Weigh ACA: Accurately weigh the calculated amount of ACA and place it in a microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve ACA: Vortex the tube vigorously until the ACA is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of ACA Working Solutions for Cell-Based Assays
Materials:
-
10 mM ACA stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final desired concentrations of ACA for your experiment.
-
Calculate the required dilutions. Remember to keep the final DMSO concentration below the tolerance level of your cells (typically ≤ 0.5%).
-
Perform serial dilutions: a. Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to get a 100 µM working solution from a 10 mM stock, you can add 10 µL of the stock to 990 µL of medium. b. From this intermediate dilution, perform further serial dilutions in cell culture medium to achieve your final desired concentrations.
-
Add to cells: Add the final working solutions to your cell culture plates. Ensure that the vehicle control wells receive the same final concentration of DMSO as the treated wells.
Signaling Pathways and Experimental Workflows
ACA-Affected Signaling Pathways
1'-Acetoxychavicol acetate has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Caption: Simplified diagrams of signaling pathways modulated by ACA.
Experimental Workflow for Assessing ACA Solubility
A systematic approach is necessary to determine the optimal conditions for solubilizing ACA for your specific in vitro assay.
Caption: Workflow for determining ACA solubility in an assay buffer.
References
Technical Support Center: 1'-Acetoxychavicol Acetate (ACA) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1'-Acetoxychavicol acetate (B1210297) (ACA) in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures involving ACA.
Frequently Asked Questions (FAQs)
Q1: How stable is 1'-Acetoxychavicol acetate (ACA) in aqueous solutions?
A1: 1'-Acetoxychavicol acetate (ACA) is known to be unstable in aqueous solutions. It is recommended not to store aqueous solutions of ACA for more than one day.[1] Degradation in aqueous media can occur through hydrolysis and sigmatropic rearrangement. One study noted the instability of ACA in a 5% ethanol-containing aqueous solution at 60°C.
Q2: What are the known degradation products of ACA in aqueous media?
A2: In aqueous solutions, such as Phosphate Buffered Saline (PBS), ACA can degrade into several products. These include 1'-hydroxychavicol acetate, p-coumaryl diacetate, and p-acetoxycinnamyl alcohol. These transformations occur through processes like hydrolysis and sigmatropic rearrangement.
Q3: Which organic solvents are recommended for dissolving and storing ACA?
A3: ACA is soluble in several organic solvents, including ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For applications requiring the highest stability, acetonitrile (B52724) is often a preferred solvent for similar compounds, showing less degradation compared to protic solvents like methanol (B129727) and ethanol. When preparing aqueous solutions, it is advisable to first dissolve ACA in a minimal amount of a suitable organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.[1]
Q4: How do pH and temperature affect the stability of ACA?
A4: High temperatures can accelerate the degradation of ACA, especially through isomerization and hydrolysis.[2] While specific quantitative data on the effect of a wide range of pH values on ACA stability is limited, it is known that strong acidic or basic conditions can promote hydrolysis of the ester groups in the molecule, leading to degradation.[2] For optimal stability, it is recommended to work at controlled room temperature and near-neutral pH when possible.
Q5: Are there any established analytical methods to monitor the stability of ACA?
A5: Yes, several validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are available for the quantification of ACA. These methods are crucial for stability studies as they can separate the parent compound from its degradation products. Typical mobile phases consist of acetonitrile and water mixtures, with detection commonly performed using a UV detector.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of ACA in an experiment. | Degradation of ACA in the experimental medium (especially aqueous-based). | Prepare fresh solutions of ACA for each experiment. If stock solutions in organic solvents are used, store them at -20°C or lower and minimize freeze-thaw cycles. When diluting into aqueous buffers, do so immediately before use. |
| Inconsistent results between experimental replicates. | Inconsistent concentrations of active ACA due to degradation. | Ensure that the age and storage conditions of the ACA solutions are identical for all replicates. Use a validated HPLC method to confirm the concentration of ACA in your stock solution before starting a series of experiments. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Compare the chromatograms with a freshly prepared standard of ACA. If new peaks are present, it is likely that degradation has occurred. Refer to the literature to identify potential degradation products based on their retention times and UV spectra. |
| Precipitation of ACA upon dilution in aqueous buffer. | Low aqueous solubility of ACA. | Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO) in the final solution, ensuring it does not exceed a concentration that affects the experimental system (typically <0.5%). Alternatively, consider using a formulation approach, such as encapsulation in nanostructured lipid carriers, to improve aqueous dispersibility. |
Quantitative Stability Data
| Solvent/Condition | Relative Stability | Primary Degradation Pathway(s) | Notes |
| Aqueous Buffers (e.g., PBS) | Low | Hydrolysis, Sigmatropic Rearrangement | Not recommended for storage beyond one day.[1] |
| Ethanol | Moderate | Solvolysis | Can be used for stock solutions, but long-term stability at room temperature may be limited. |
| Methanol | Moderate | Solvolysis | Similar to ethanol, suitable for short-term storage of stock solutions. |
| Acetonitrile | High | Minimal Degradation | A preferred solvent for analytical purposes and for preparing stock solutions with better stability. |
| Dimethyl Sulfoxide (DMSO) | High | Minimal Degradation | Good solvent for preparing concentrated stock solutions. Ensure use of high-purity, anhydrous DMSO. |
| High Temperature (>40°C) | Low | Accelerated Hydrolysis & Isomerization | Avoid exposing ACA solutions to elevated temperatures for extended periods.[2] |
| Strong Acidic/Basic pH | Low | Acid/Base-catalyzed Hydrolysis | Buffer solutions should be maintained near neutral pH for better stability.[2] |
Experimental Protocols
Protocol for Stability Assessment of ACA using HPLC
This protocol outlines a general procedure for assessing the stability of ACA in a given solvent.
1. Materials:
-
1'-Acetoxychavicol acetate (ACA) standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, ethanol, DMSO, water)
-
Buffers of desired pH
-
HPLC system with a UV detector and a C18 column
2. Preparation of ACA Stock Solution:
-
Accurately weigh a known amount of ACA standard.
-
Dissolve it in the chosen organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Stability Samples:
-
Dilute the stock solution with the solvent(s) to be tested to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare separate samples for each condition to be tested (e.g., different solvents, pH values, temperatures).
-
For temperature studies, store samples in controlled temperature environments.
-
For photostability studies, expose samples to a controlled light source, while keeping control samples in the dark.
4. HPLC Analysis:
-
Set up the HPLC system with a suitable method. An example method is as follows:[3][4]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 or 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 216 nm or 254 nm
-
Injection Volume: 10-20 µL
-
-
Inject a freshly prepared standard solution of ACA to determine its initial retention time and peak area ("time zero" sample).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), inject the stability samples.
5. Data Analysis:
-
Record the peak area of ACA in each chromatogram.
-
Calculate the percentage of ACA remaining at each time point relative to the time zero sample.
-
Plot the percentage of remaining ACA versus time to determine the degradation profile.
-
If degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by ACA
1'-Acetoxychavicol acetate has been shown to influence key cellular signaling pathways, primarily the NF-κB and AMPK pathways, which are critical in inflammation and cellular metabolism, respectively.[6]
Caption: NF-κB signaling pathway inhibition by ACA.
Caption: AMPK signaling pathway activation by ACA.
Experimental Workflow for ACA Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of ACA.
Caption: Workflow for ACA stability assessment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1'-Acetoxychavicol Acetate (ACA) in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1'-Acetoxychavicol acetate (B1210297) (ACA).
Frequently Asked Questions (FAQs)
Q1: What is 1'-Acetoxychavicol acetate (ACA) and what is its primary mechanism of action against cancer cells?
A1: 1'-Acetoxychavicol acetate (ACA) is a natural phenylpropanoid compound isolated from the rhizomes of plants in the ginger family (Zingiberaceae), such as Alpinia galanga and Alpinia conchigera.[1] Its primary anticancer mechanism involves the inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways targeted by ACA include HER2/MAPK/ERK1/2, PI3K/AKT, and STAT3.[2][3][4] ACA has also been shown to induce apoptosis (programmed cell death) and suppress inflammation in the tumor microenvironment.[4]
Q2: In which cancer cell lines has ACA demonstrated cytotoxic activity?
A2: ACA has shown cytotoxic effects in a variety of cancer cell lines, including but not limited to:
-
Breast cancer (MCF-7, MDA-MB-231, and endocrine-resistant lines like MCF7/LCC2 and MCF7/LCC9)[4]
-
Non-small cell lung cancer (A549, SK-LU-1)[5]
-
Oral squamous carcinoma (HSC-2, HSC-4)
-
Hepatocellular carcinoma (HepG2)[6]
-
Cervical cancer (CaSki)
-
Colorectal adenocarcinoma (SW480, SW620)[7]
-
Osteosarcoma (MG-63)[8]
-
Lymphoma (Raji, Daudi)[9]
Q3: My cells are showing reduced sensitivity to ACA over time. What are the potential mechanisms of acquired resistance?
A3: While specific research on acquired resistance to ACA is limited, potential mechanisms can be extrapolated from its known targets and general principles of drug resistance in cancer. These may include:
-
Upregulation of pro-survival pathways: Cancer cells might compensate for ACA's inhibitory effects by upregulating alternative survival pathways, such as other receptor tyrosine kinases or downstream effectors.
-
Alterations in drug target: Mutations or modifications in the binding sites of ACA's target proteins (e.g., HER2, STAT3) could reduce its efficacy.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump ACA out of the cell, lowering its intracellular concentration.
-
Metabolic reprogramming: Cancer cells might alter their metabolic pathways to become less dependent on the signaling networks inhibited by ACA.[10]
-
Enhanced DNA damage repair: If ACA induces DNA damage as part of its apoptotic mechanism, cells could upregulate DNA repair pathways to survive treatment.
Q4: Can ACA be used in combination with other anticancer agents?
A4: Yes, studies have suggested that ACA can have synergistic effects when combined with other agents. For instance, it has been investigated for its potential to overcome resistance to drugs like lapatinib (B449) in breast cancer.[2][3] Combination therapy with ACA may allow for lower doses of conventional chemotherapeutics, potentially reducing side effects.[6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for ACA
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| ACA Purity and Stability | Ensure the purity of your ACA stock. If possible, verify by HPLC. ACA is an ester and may be susceptible to hydrolysis; prepare fresh dilutions from a frozen stock for each experiment.[11] |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line (e.g., by STR profiling). Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Create a growth curve for your cell line to ensure experiments are performed during the logarithmic growth phase. |
| Variability in Drug Incubation Time | Standardize the incubation time with ACA. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.[12] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle-only control in all experiments. |
Issue 2: Unexpected or No Effect on Downstream Signaling Pathways (e.g., p-STAT3, p-AKT)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal ACA Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your target pathway. Some signaling events are transient. |
| Poor Antibody Quality for Western Blotting | Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers (e.g., BSA for phospho-antibodies). |
| Issues with Cell Lysis and Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Ensure complete cell lysis. |
| Cell Line Specificity | Confirm that your chosen cell line expresses the target pathway of interest and is known to be sensitive to its inhibition. |
| Compensatory Signaling | Cells may activate compensatory signaling pathways upon inhibition of the primary target.[13] Investigate other related pathways to understand the cellular response more comprehensively. |
Quantitative Data Summary
Table 1: IC50 Values of 1'-Acetoxychavicol Acetate (ACA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |
| A549 | Non-small cell lung | 29.2 ± 1.4 | 24 | [5] |
| A549 | Non-small cell lung | 50.42 | 24 | [12] |
| A549 | Non-small cell lung | 33.22 | 48 | [12] |
| A549 | Non-small cell lung | 21.66 | 72 | [12] |
| SK-LU-1 | Non-small cell lung | 25.0 ± 1.0 | 24 | [5] |
| MCF-7 | Breast | 34.0 | 12 | [14] |
| HepG2 | Hepatocellular | 48.0 | 12 | [14] |
| CaSki | Cervical | 38.0 | 12 | [14] |
| HSC-2 | Oral Squamous | 9.0 | 12 | [14] |
| HSC-4 | Oral Squamous | 8.0 | 12 | [14] |
| SW480 | Colorectal Adenocarcinoma | 80 | 48 | |
| Raji | Lymphoma | 1.93 ± 0.26 µg/mL | - | [9] |
| Daudi | Lymphoma | 1.74 ± 0.46 µg/mL | - | [9] |
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ACA Treatment: Treat cells with a range of ACA concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against ACA concentration to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression Analysis (e.g., p-STAT3, HER2)
-
Cell Treatment & Lysis: Treat cells with ACA for the desired time. Wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat milk in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-total-STAT3, anti-HER2, or a loading control like β-actin) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
-
Cell Collection: After ACA treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[19]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[20]
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathways and Resistance Mechanisms
ACA-Targeted Signaling Pathways
ACA exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for troubleshooting experiments and predicting potential resistance mechanisms.
Troubleshooting Logic for ACA Resistance
When encountering resistance to ACA, a logical troubleshooting workflow can help identify the underlying cause and potential solutions.
References
- 1. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and identification of potential target of 1′-acetoxychavicol acetate (ACA) in acquired lapatinib-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and identification of potential target of 1'-acetoxychavicol acetate (ACA) in acquired lapatinib-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1'-Acetoxychavicol Acetate from Alpinia galanga Represses Proliferation and Invasion, and Induces Apoptosis via HER2-signaling in Endocrine-Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The apoptotic effect of 1’S-1’-Acetoxychavicol Acetate (ACA) enhanced by inhibition of non-canonical autophagy in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergistic effect of 1'-acetoxychavicol acetate and sodium butyrate on the death of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Apoptotic Effect of 1’S-1’-Acetoxychavicol Acetate from Alpinia Conchigera on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Optimizing 1'-Acetoxychavicol Acetate (ACA) for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 1'-Acetoxychavicol acetate (B1210297) (ACA) for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with ACA.
Question: I am observing low or inconsistent efficacy of ACA in my animal model. What are the potential causes and solutions?
Answer:
Low or inconsistent efficacy of 1'-Acetoxychavicol acetate (ACA) in in vivo experiments can stem from several factors, primarily related to its poor water solubility and limited bioavailability.[1] Here are potential causes and troubleshooting steps:
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Poor Bioavailability: ACA is a hydrophobic ester, which can lead to poor absorption and low bioavailability when administered orally.[1]
-
Solution: Consider using a different route of administration. Intraperitoneal (IP) and intravenous (IV) injections can bypass the gastrointestinal tract and may lead to higher systemic exposure. However, be aware of potential differences in toxicity and efficacy with different routes.
-
Solution: Improve the formulation of ACA. Encapsulating ACA in nanostructured lipid carriers (NLCs) has been shown to enhance its efficacy.[1] You can also explore other solubilizing agents or vehicles, but these must be tested for toxicity in your animal model.
-
-
Inadequate Dosage: The effective dose of ACA can vary significantly depending on the animal model, disease state, and administration route.
-
Solution: Conduct a dose-response study to determine the optimal dosage for your specific experimental setup. Start with a dose range reported in the literature for similar models (see Table 1) and escalate the dose while monitoring for efficacy and toxicity.
-
-
Metabolism and Clearance: While specific pharmacokinetic data for ACA is limited, it is likely metabolized and cleared from the body, which can affect its therapeutic window.
-
Solution: If you suspect rapid clearance, you may need to adjust the dosing frequency. Consider administering ACA more frequently (e.g., daily or multiple times a week) to maintain therapeutic concentrations. A pilot pharmacokinetic study to determine the half-life of ACA in your model can provide valuable data for optimizing the dosing schedule.
-
-
Inconsistent Administration: Improper or inconsistent administration techniques can lead to variability in the delivered dose.
-
Solution: Ensure that all personnel involved in the experiments are properly trained in the chosen administration technique (e.g., oral gavage, IP injection). Use precise and calibrated equipment for dosing.
-
Question: I am observing signs of toxicity in my animals at my chosen ACA dosage. What should I do?
Answer:
If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur, or changes in behavior), it is crucial to take immediate action.
-
Reduce the Dosage: The most straightforward solution is to lower the dose of ACA. Even a small reduction can sometimes alleviate toxic effects while maintaining efficacy.
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Change the Administration Route: The route of administration can influence the toxicity profile of a compound. For example, intravenous administration can lead to higher peak concentrations and potentially greater acute toxicity compared to intraperitoneal or oral routes.
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Review the Formulation: The vehicle or formulation used to dissolve or suspend ACA could be contributing to the toxicity.
-
Solution: Ensure the vehicle is well-tolerated by the animal model at the volume you are administering. Conduct a vehicle-only control group to assess its effects. If using a novel formulation, its toxicity must be evaluated independently.
-
-
Consult Toxicity Studies: Refer to published toxicity studies for ACA. For instance, a 28-day sub-acute intravenous toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 2.22 mg/kg body weight. Doses should ideally be kept below this level for prolonged intravenous studies in rats to avoid potential kidney and liver inflammation.
Question: My ACA preparation is not stable, or I am having trouble dissolving it. What are the best practices for preparing ACA for in vivo administration?
Answer:
Given that ACA is a hydrophobic ester, proper preparation is critical for successful in vivo experiments.[1]
-
Solubility: ACA has poor solubility in aqueous solutions.[1]
-
Solution: For oral administration, ACA can be suspended in a vehicle like corn oil or a solution containing a small percentage of DMSO and Tween 80, followed by dilution in saline or PBS. For parenteral routes (IP, IV), it is often dissolved in a biocompatible solvent such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG) and then diluted. Always perform a small-scale solubility test before preparing a large batch.
-
-
Formulation: As mentioned, using nanostructured lipid carriers (NLCs) can improve solubility and bioavailability.[1] This involves encapsulating ACA within lipid nanoparticles. While more complex to prepare, this can significantly enhance the in vivo performance of ACA.
-
Stability: Prepare fresh solutions of ACA for each experiment whenever possible. If you need to store the solution, protect it from light and store it at an appropriate temperature (e.g., 4°C for short-term storage). Conduct stability tests if you plan to store the formulation for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my in vivo experiment with ACA?
A1: A good starting dose depends on your animal model and the intended biological effect. Based on published studies, a range of 1.56 mg/kg to 20 mg/kg has been used in mice and rats for anti-cancer and anti-inflammatory effects (see Table 1 for details). It is highly recommended to perform a pilot dose-escalation study to determine the optimal dose for your specific experimental conditions.
Q2: Which route of administration is best for ACA?
A2: The best route of administration depends on the experimental goal and the formulation.
-
Oral (PO): Convenient for long-term studies, but bioavailability may be low due to ACA's hydrophobic nature.[1]
-
Intraperitoneal (IP): Bypasses first-pass metabolism and can lead to higher systemic exposure than oral administration. It is a common route used in rodent studies.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. However, it can also lead to higher peak concentrations and potential for acute toxicity.
Q3: What are the known side effects of ACA in animals?
A3: At therapeutic doses reported in many studies, ACA appears to be well-tolerated with little to no effect on body weight.[1] However, a 28-day sub-acute intravenous toxicity study in rats showed mild focal inflammation of the kidneys and lobular hepatitis at higher doses, although these were not associated with significant functional adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) for intravenous administration in that study was determined to be 2.22 mg/kg body weight in both male and female rats. It is always important to monitor animals closely for any signs of toxicity.
Q4: What signaling pathways are known to be affected by ACA?
A4: ACA has been shown to modulate several key signaling pathways involved in cancer and inflammation. These include:
-
NF-κB Signaling Pathway: ACA can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[1][2]
-
Src-FAK-Rho GTPase Signaling Pathway: ACA can suppress angiogenesis by targeting this pathway.
-
PI3K/AKT Signaling Pathway: ACA has been shown to inhibit this pathway, which is crucial for cell proliferation and survival.
Q5: Is there any information on the pharmacokinetics of ACA?
A5: Detailed pharmacokinetic data for ACA, such as its half-life, clearance rate, and absolute bioavailability, is limited in the publicly available literature. It is known to have poor solubility in aqueous solutions and limited bioavailability.[1] For precise dosage optimization in your model, it is advisable to conduct a pilot pharmacokinetic study.
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages and Effects of 1'-Acetoxychavicol Acetate (ACA)
| Animal Model | Dosage | Administration Route | Frequency | Therapeutic Area | Key Findings |
| Nude Mice | 3 mg/kg | Intraperitoneal (IP) | Once every 3 days for 2 weeks | Multiple Myeloma | Significantly decreased tumor weight. |
| Nude Mice | 6 mg/kg/day | Subcutaneous (SC) | Daily for 20 days | Prostate Cancer | Substantially suppressed tumor volume and weight. |
| Rats | 10 and 20 mg/kg | Oral (PO) | Not specified | Arthritis | Suppressed paw swelling and reduced paw thickness. |
| Rats | 0.66, 1.33, and 2.22 mg/kg | Intravenous (IV) | Weekly for 28 days | Toxicity Study | NOAEL established at 2.22 mg/kg. |
| Mice | Not specified | Oral (in diet at 0.05%) | Daily | Obesity | Prevented visceral fat accumulation in high-fat diet-fed mice.[3] |
Experimental Protocols
Protocol 1: Preparation and Administration of ACA for Oral Gavage in Rodents
-
Materials:
-
1'-Acetoxychavicol acetate (ACA) powder
-
Vehicle (e.g., corn oil, or a solution of 5% DMSO, 5% Tween 80 in saline)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
-
Preparation of ACA Suspension:
-
Weigh the required amount of ACA powder based on the desired dose and the number of animals.
-
If using corn oil, add the ACA powder to the oil and vortex vigorously until a uniform suspension is achieved. Gentle warming and sonication can aid in dissolution/suspension.
-
If using a DMSO/Tween 80 solution, first dissolve the ACA in a small volume of DMSO. Then, add the Tween 80 and vortex. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
Prepare the suspension fresh before each use.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the ACA suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Preparation and Administration of ACA for Intraperitoneal Injection in Rodents
-
Materials:
-
1'-Acetoxychavicol acetate (ACA) powder
-
Vehicle (e.g., a solution of 10% DMSO in sterile saline or PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Preparation of ACA Solution:
-
Weigh the ACA powder and dissolve it in the appropriate volume of DMSO to create a stock solution.
-
Just before injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Filter the final solution through a 0.22 µm sterile filter if administering intravenously.
-
-
Administration:
-
Properly restrain the animal.
-
Draw the correct volume of the ACA solution into a sterile syringe.
-
Inject the solution into the lower abdominal quadrant, taking care to avoid puncturing the internal organs.
-
Alternate the injection site for repeated dosing.
-
Visualizations
Caption: Workflow for optimizing ACA dosage in vivo.
Caption: Decision tree for troubleshooting ACA efficacy.
Caption: ACA inhibits the NF-κB signaling pathway.
Caption: ACA inhibits the Src-FAK-Rho GTPase pathway.
Caption: ACA inhibits the PI3K/AKT signaling pathway.
References
- 1. Development and Evaluation of 1′-Acetoxychavicol Acetate (ACA)-Loaded Nanostructured Lipid Carriers for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1'-acetoxychavicol acetate is a novel nuclear factor kappaB inhibitor with significant activity against multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Synthesis of 1'-Acetoxychavicol Acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the large-scale synthesis of 1'-Acetoxychavicol acetate (B1210297) (ACA). Our aim is to equip researchers and production chemists with the necessary information to optimize their synthetic protocols, enhance yield and purity, and ensure the stability of the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, purification, stability testing, and formulation of ACA.
Synthesis-Related Issues
Question: We are experiencing low yields in the Grignard reaction of p-hydroxybenzaldehyde with vinyl magnesium bromide. What are the potential causes and solutions?
Answer: Low yields in Grignard reactions are a common issue, often stemming from the sensitivity of the Grignard reagent. Here are the primary causes and troubleshooting steps:
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Moisture Contamination: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure the p-hydroxybenzaldehyde starting material is thoroughly dried.
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Starting Material Purity: Impurities in the p-hydroxybenzaldehyde can interfere with the reaction. Verify the purity of your starting material using appropriate analytical techniques (e.g., NMR, HPLC).
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Reaction Temperature: The addition of the Grignard reagent should be performed at a low temperature (e.g., 0-5°C) to control the exothermic reaction and minimize side product formation.[1] After the addition, the reaction may need to be warmed to room temperature to proceed to completion.[1]
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Reagent Quality: The vinyl magnesium bromide should be fresh or properly stored to ensure its reactivity. Consider titrating the Grignard reagent before use to determine its exact concentration.
Question: The acetylation of the intermediate diol is resulting in a complex mixture of products. How can we improve the selectivity of this step?
Answer: Achieving selective acetylation can be challenging. The following factors should be considered:
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Choice of Acetylating Agent: Acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) is commonly used.[1][2] The reactivity can be modulated by the choice of base and reaction temperature.
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Reaction Conditions: Running the reaction at elevated temperatures (e.g., 90-110°C) can sometimes lead to side reactions or degradation.[1] Experiment with lower temperatures and longer reaction times. Careful monitoring of the reaction progress by TLC or HPLC is crucial to stop the reaction once the desired product is formed.[2]
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Stoichiometry: Precise control over the stoichiometry of the acetylating agent is important. An excess of acetic anhydride can lead to the formation of undesired by-products.
Purification Challenges
Question: We are struggling to achieve high purity of ACA using column chromatography. What are the recommended methods for large-scale purification?
Answer: High-purity ACA is essential for research and development. For large-scale purification, traditional column chromatography can be inefficient. Consider the following advanced techniques:
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High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the purification of ACA and is suitable for scaling up.[3] It avoids the use of solid stationary phases, reducing the risk of product degradation.
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Crystallization: A patent for ACA synthesis mentions purification of the crude product by crystallization from acetone (B3395972) and washing with n-hexane to yield a product with >98.5% purity.[1] This is often a cost-effective and scalable method.
Table 1: Comparison of Purification Techniques for ACA
| Technique | Advantages | Disadvantages | Purity Achieved |
| Column Chromatography | Well-established, good for small scale | Can be slow, solvent-intensive, risk of degradation on silica | >98%[4] |
| HSCCC | Scalable, no solid support, continuous process possible | Requires specialized equipment | High purity[3] |
| Crystallization | Cost-effective, highly scalable, high purity | Requires a suitable solvent system, may have lower initial recovery | >98.5%[1] |
Stability and Degradation
Question: Our purified ACA degrades over time, even during storage. What are the main degradation pathways and how can we improve its stability?
Answer: ACA is known to be unstable, particularly at high temperatures and in aqueous solutions.[5][6]
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Primary Degradation Pathway: The acetate groups are susceptible to hydrolysis, leading to the formation of less active or inactive compounds.
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Mitigation Strategies:
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Storage Conditions: Store pure ACA at low temperatures (e.g., -20°C) in an airtight container, protected from light and moisture.
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pH Control: In solution, the stability of ACA is pH-dependent. Buffering the solution may help to slow down degradation.
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Microencapsulation: For formulation purposes, encapsulating ACA in microparticles (e.g., using PVA and paraffin (B1166041) wax) has been shown to significantly slow its degradation at high temperatures.[5]
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Formulation Issues
Question: ACA has poor water solubility, which is a major hurdle for our in vitro and in vivo studies. How can we formulate it for aqueous delivery?
Answer: The low water solubility of ACA is a significant challenge for its application.[7]
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Emulsifiable Concentrates (EC): One approach is to create an EC formulation using solvents and emulsifiers.[7] A combination of a solvent like Xylene with emulsifiers such as Triton X-100 and Agrisol P-135 has been explored.[7]
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Nanostructured Lipid Carriers (NLCs): NLCs have been used to encapsulate ACA for parenteral delivery.[8] This approach can improve solubility, stability, and potentially target delivery to cancer cells.[8]
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of ACA from natural sources? A1: The yield of ACA from the rhizomes of Alpinia galanga can vary depending on the extraction method. A study reported recovering 1.89g of ACA from 500g of rhizomes.[9][10] Different extraction techniques such as maceration, ultrasonic-assisted extraction, reflux, and Soxhlet extraction also yield varying amounts of ACA.[11][12][13] For instance, reflux extraction yielded the highest ACA content per gram of crude extract and per gram of rhizome powder in one study.[11][12][13]
Table 2: Yield of Crude Extract and ACA Content from Different Extraction Methods
| Extraction Technique | Crude Extract Yield (%) | ACA Content per Crude Extract (%) | ACA Content per Rhizome Powder (%) |
| Maceration Extraction (ME) | Not specified | Not specified | Not specified |
| Ultrasonic-Assisted Extraction (UAE) | Not specified | Not specified | Not specified |
| Reflux Extraction (RE) | 9.05 ± 0.44 | 41.77 ± 4.58 | 3.79 ± 0.57 |
| Soxhlet Extraction (SE) | 19.15 ± 0.66 | Not specified | Not specified |
| (Data from a comparative study on extraction techniques)[11][12][13] |
Q2: What analytical methods are recommended for quantifying ACA? A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of ACA due to its sensitivity and ability to separate ACA from impurities.[8] High-Performance Thin-Layer Chromatography (HPTLC) has also been used for quantification.[11][13]
Q3: Is there a total synthesis route available for ACA? A3: Yes, a synthetic route starting from p-hydroxybenzaldehyde has been patented.[1] This method involves a Grignard reaction with vinyl magnesium bromide followed by acetylation.[1] The synthesis of ACA analogs has also been described, which can be adapted for ACA synthesis.[2]
Q4: What are the known biological activities of ACA? A4: ACA has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral (including anti-HIV), and anti-bacterial properties.[2][10][14][15]
Experimental Protocols
Protocol 1: Synthesis of 1'-Acetoxychavicol Acetate (Adapted from Patent CN101139286A)
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Step 1: Synthesis of Intermediate II:
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In a flame-dried, three-necked flask under an inert atmosphere, place p-hydroxybenzaldehyde and dissolve it in anhydrous tetrahydrofuran (B95107) (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of vinyl magnesium bromide in THF to the reactor.
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After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0°C.
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Acidify the reaction mixture with hydrochloric acid.
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Extract the product with toluene.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate II.
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Step 2: Acetylation to form ACA:
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To a solution of Intermediate II in anhydrous pyridine, add 4-dimethylaminopyridine (DMAP) as a catalyst.
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Cool the mixture to 0°C and slowly add acetic anhydride.
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Allow the reaction to stir at room temperature for 8-10 hours.
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Quench the reaction with water and extract the product with toluene.
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Wash the organic phase with hydrochloric acid solution.
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Dry the organic phase and concentrate under reduced pressure to obtain the crude ACA product.
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Step 3: Purification by Crystallization:
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Dissolve the crude ACA in a minimal amount of hot acetone.
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Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
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Collect the crystals by filtration.
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Wash the crystals with cold n-hexane and dry under vacuum to obtain pure 1'-Acetoxychavicol acetate.
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Visualizations
Logical Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low yield in ACA synthesis.
Synthetic Pathway of 1'-Acetoxychavicol Acetate
Caption: Synthetic route to 1'-Acetoxychavicol Acetate.
Decision Tree for ACA Purification Method Selection
Caption: Decision tree for selecting an ACA purification method.
References
- 1. CN101139286A - Method for synthesizing 1'-acetoxy chavicol acetate - Google Patents [patents.google.com]
- 2. jps.usm.my [jps.usm.my]
- 3. CN102643196A - Method for preparing 1'-acetoxy chavicol acetate - Google Patents [patents.google.com]
- 4. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 5. "Stability improvement of 1'-Acetoxychavicol acetate for anti-obesity e" by Phatharachanok Siangphloen [digital.car.chula.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. scielo.br [scielo.br]
- 9. Novel purification of 1'S-1'-Acetoxychavicol acetate from Alpinia galanga and its cytotoxic plus antiproliferative activity in colorectal adenocarcinoma cell line SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Extraction Techniques for 1'-Acetoxychavicol Acetate from Dried Alpinia galanga (L.) Willd. Rhizomes [has.hcu.ac.th]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preventing degradation of 1'-Acetoxychavicol acetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1'-Acetoxychavicol acetate (B1210297) (ACA) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 1'-Acetoxychavicol acetate (ACA)?
A1: Solid ACA should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]
Q2: How should I prepare and store stock solutions of ACA?
A2: ACA is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF).[1][2] It is recommended to prepare stock solutions in these solvents and store them at -20°C. For maximum solubility in aqueous buffers, first dissolve ACA in ethanol and then dilute with the aqueous buffer of choice.[1]
Q3: How stable is ACA in aqueous solutions?
A3: ACA is known to be unstable in aqueous solutions and it is not recommended to store aqueous solutions for more than one day.[1] The primary degradation pathway is hydrolysis of the ester groups.
Q4: What are the known degradation products of ACA?
A4: In aqueous environments, ACA can degrade into several products, including 1'-hydroxychavicol acetate, p-coumaryl diacetate, and p-acetocinnamyl alcohol.[3] This occurs through hydrolysis and sigmatropic rearrangement.
Q5: Can I do anything to stabilize my ACA solution?
A5: While specific stabilizers for ACA have not been extensively studied, general strategies for preventing ester hydrolysis may be applicable. These include using antioxidants, chelating agents to remove catalytic metal ions, or specific ester stabilizers like carbodiimides. However, the compatibility and effectiveness of these agents with ACA would need to be experimentally validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity of ACA in experiments. | Degradation of ACA in aqueous experimental media. | Prepare fresh aqueous solutions of ACA for each experiment. Minimize the time ACA is in an aqueous buffer before use. Consider preparing a more concentrated stock in an organic solvent and diluting it into the aqueous medium immediately before application to cells or tissues. |
| Precipitate forms when diluting an organic stock solution of ACA into an aqueous buffer. | Poor solubility of ACA in the final aqueous concentration. | Increase the percentage of the organic solvent in the final solution if experimentally permissible. Ensure the initial stock solution is fully dissolved before dilution. |
| Unexpected peaks appear in HPLC analysis of ACA-containing samples. | Degradation of ACA. | Analyze the sample using LC-MS to identify the mass of the degradation products. Compare the retention times and mass spectra with known degradation products of ACA. Review storage and handling procedures to identify potential causes of degradation. |
| Variability in results between different batches of ACA. | Inconsistent purity or degradation of the starting material. | Always use high-purity ACA and store it under the recommended conditions (-20°C for solid, -20°C for organic stock solutions). Perform a purity check (e.g., by HPLC) on new batches before use. |
Experimental Protocols
Protocol: Stability Testing of 1'-Acetoxychavicol Acetate (ACA) by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for researchers to assess the stability of ACA under their specific experimental conditions.
1. Objective: To quantify the degradation of ACA over time under various conditions (e.g., different pH, temperature, and in the presence of potential stabilizers).
2. Materials:
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1'-Acetoxychavicol acetate (ACA) standard
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HPLC-grade acetonitrile (B52724)
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HPLC-grade water
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Buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, citrate (B86180) buffer pH 5.0)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
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Volumetric flasks and pipettes
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Temperature-controlled incubator or water bath
3. Methods:
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Preparation of ACA Stock Solution:
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Accurately weigh and dissolve ACA in a suitable organic solvent (e.g., acetonitrile or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Preparation of Test Solutions:
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Dilute the ACA stock solution with the desired aqueous buffers (e.g., pH 5.0, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
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Prepare separate sets of vials for each condition to be tested.
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Incubation:
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Place the vials in a temperature-controlled environment (e.g., 25°C, 37°C).
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
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HPLC Analysis:
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Chromatographic Conditions (example):
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Inject the samples from each time point into the HPLC system.
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Record the peak area of the ACA peak at its characteristic retention time.
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Data Analysis:
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Calculate the percentage of ACA remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of ACA remaining versus time for each condition.
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This data can be used to estimate the rate of degradation under the tested conditions.
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Visualizations
References
Technical Support Center: 1'-Acetoxychavicol Acetate (ACA) Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1'-Acetoxychavicol acetate (B1210297) (ACA).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of 1'-Acetoxychavicol acetate (ACA)?
A1: Based on its known solubility, good starting points for single-solvent recrystallization of ACA include ethanol (B145695), acetone (B3395972), and ethyl acetate. For mixed-solvent systems, a combination of a solvent in which ACA is soluble (like ethanol or acetone) with an anti-solvent in which it is poorly soluble (like n-hexane or water) is recommended. Given that ACA is an ester, ethyl acetate can be a particularly suitable solvent.[1]
Q2: My ACA is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point.[2][3] To address this, you can:
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Add a small amount of additional solvent to decrease the saturation level.
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Try a solvent with a lower boiling point.
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Lower the temperature at which crystallization is initiated.
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Introduce a seed crystal to encourage nucleation.
Q3: I am getting a very low yield after recrystallization. What are the possible causes and solutions?
A3: A poor yield can result from several factors.[2]
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Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor. To check for this, evaporate a small amount of the mother liquor to see if a substantial amount of solid remains. If so, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again.
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Premature crystallization: If crystals form too early, especially during a hot filtration step, you can lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
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Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature.
Q4: My crystals are forming too quickly and appear to be impure. How can I slow down the crystallization process?
A4: Rapid crystallization can trap impurities within the crystal lattice.[2] To promote the growth of larger, purer crystals, you should slow down the cooling process.
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Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
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Insulate the flask to slow down the rate of cooling.
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Use a slightly larger volume of solvent than the minimum required for dissolution at the boiling point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is not supersaturated (too much solvent). 2. Nucleation barrier is too high. | 1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Scratch the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of ACA. 4. Cool to a lower temperature (e.g., in a freezer). |
| Compound "oils out" (forms a liquid layer instead of solid crystals). | 1. High concentration of impurities, leading to melting point depression. 2. The boiling point of the solvent is too high. 3. The solution is too concentrated. | 1. Purify the crude material further (e.g., by column chromatography) before crystallization. 2. Choose a solvent with a lower boiling point. 3. Re-heat the solution and add more solvent, then cool slowly. 4. Try a mixed solvent system. |
| Crystals are very small or appear as a powder. | 1. Crystallization occurred too rapidly. 2. Solution was agitated during cooling. | 1. Allow the solution to cool more slowly (e.g., by insulating the flask). 2. Avoid disturbing the solution as it cools. |
| Low recovery of crystalline material. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. | 1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure the filtration funnel is pre-heated. 3. Allow more time for crystallization at a low temperature. |
| Crystals are colored or appear impure. | 1. Impurities are co-crystallizing with the product. 2. Insoluble impurities were not removed. | 1. Perform a hot filtration to remove any insoluble impurities before cooling. 2. Consider a preliminary purification step like passing through a short plug of silica (B1680970) gel. 3. Recrystallize a second time. |
Quantitative Data
Table 1: Solubility of 1'-Acetoxychavicol Acetate (ACA) in Common Organic Solvents at Room Temperature [4][5]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~20 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 |
| Dimethylformamide (DMF) | ~14 |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of ACA
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Dissolution: In an Erlenmeyer flask, add the crude ACA solid. Add a minimal amount of a suitable solvent (e.g., ethanol or acetone) to just cover the solid. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding the solvent dropwise until all the ACA has dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel with filter paper by pouring hot solvent through it. Quickly pour the hot ACA solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Mixed-Solvent Recrystallization of ACA
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Dissolution: Dissolve the crude ACA in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at its boiling point.
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Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
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Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Visualizations
Caption: Troubleshooting workflow for ACA crystallization.
Caption: Logic for selecting a suitable solvent system.
References
Enhancing the bioavailability of 1'-Acetoxychavicol acetate
Welcome to the technical support center for 1'-Acetoxychavicol acetate (B1210297) (ACA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of ACA, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is 1'-Acetoxychavicol acetate (ACA) and what are its primary therapeutic applications?
A1: 1'-Acetoxychavicol acetate (ACA) is a naturally occurring phenylpropanoid compound primarily isolated from the rhizomes of plants in the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera.[1][2] It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][3] Its therapeutic potential is largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, AMPK, and PI3K-Akt.[3][4][5][6]
Q2: I am having trouble dissolving ACA for my in vitro experiments. What are the recommended solvents?
A2: ACA is a hydrophobic ester with poor solubility in aqueous solutions.[4][7] For in vitro studies, it is recommended to first dissolve ACA in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF) to create a stock solution.[8] This stock solution can then be further diluted in your aqueous experimental medium. Be aware that high concentrations of organic solvents can be toxic to cells, so it is crucial to keep the final solvent concentration in your culture medium low (typically below 0.5%).
Q3: My ACA solution appears to be degrading over time. How can I ensure its stability?
A3: ACA is susceptible to hydrolysis and degradation in aqueous environments, especially at elevated temperatures.[9][10] It is recommended to prepare fresh dilutions from your stock solution for each experiment. Long-term storage of ACA in aqueous solutions is not advised.[8] For optimal stability, store the solid compound at -20°C.[8]
Q4: What are the main challenges to achieving good bioavailability of ACA in vivo?
A4: The primary obstacles to the in vivo bioavailability of ACA are its low aqueous solubility and potential instability.[4][7] These factors can limit its absorption from the gastrointestinal tract and lead to rapid clearance from the body, thereby reducing its therapeutic efficacy.
Q5: How can the bioavailability of ACA be enhanced?
A5: A promising strategy to enhance the bioavailability of ACA is through the use of nanoformulations, such as nanostructured lipid carriers (NLCs) and nanoemulsions.[4][11] These formulations encapsulate the hydrophobic ACA molecules in a lipid-based matrix, which can improve its solubility, protect it from degradation, and facilitate its absorption and cellular uptake.[4][12]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Suggested Solution |
| Precipitation of ACA in cell culture medium | - The final concentration of the organic solvent (e.g., DMSO) is too high, causing ACA to fall out of solution upon dilution. - The concentration of ACA exceeds its solubility limit in the final medium. | - Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum (ideally <0.5%). - Prepare a more dilute stock solution to reduce the amount of solvent needed for the final concentration. - Vortex the solution thoroughly during dilution. |
| Inconsistent results in cytotoxicity assays (e.g., MTT assay) | - Degradation of ACA in the culture medium during the incubation period. - Uneven distribution of ACA in the wells. - Interference of the delivery vehicle (e.g., nanoformulation) with the assay. | - Prepare fresh ACA dilutions immediately before each experiment. - After adding the ACA solution to the wells, gently mix the plate to ensure uniform distribution. - Run appropriate controls, including a blank nanoformulation (without ACA), to account for any effects of the delivery vehicle on cell viability or the assay itself. |
| Low cellular uptake of ACA | - Poor solubility and aggregation of ACA in the medium, limiting its interaction with the cell membrane. | - Consider using a nanoformulation, such as NLCs, to improve the dispersion of ACA in the aqueous medium and enhance its cellular uptake.[4] |
Nanoformulation Development
| Problem | Possible Cause | Suggested Solution |
| Large and inconsistent particle size of NLCs | - Inefficient homogenization or sonication. - Inappropriate ratio of solid lipid, liquid lipid, and surfactant. - Phase separation of lipids. | - Optimize the homogenization speed and duration, or the sonication amplitude and time. - Systematically screen different ratios of formulation components to find the optimal composition. - Ensure the temperature during the preparation process is maintained above the melting point of the solid lipid. |
| Low encapsulation efficiency of ACA in NLCs | - Poor solubility of ACA in the lipid matrix. - Premature crystallization of the solid lipid before ACA can be entrapped. | - Select lipids in which ACA has high solubility. - Optimize the cooling rate of the nanoemulsion to allow for efficient entrapment of ACA within the lipid core. |
| Instability of the NLC dispersion (aggregation or sedimentation over time) | - Insufficient surface charge (low zeta potential). - Ostwald ripening. | - Use a surfactant that provides sufficient electrostatic or steric stabilization. - Optimize the surfactant concentration. |
Data Summary
Table 1: Physicochemical Properties of ACA-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ACA-NLC | 115 - 120 | 0.15 - 0.20 | - | - |
| AMD3100-ACA-NLC | 115 - 120 | 0.15 - 0.20 | - | - |
Data adapted from a study on ACA-loaded NLCs for prostate cancer therapy.[4]
Table 2: In Vitro Cytotoxicity of ACA and ACA-Loaded NLCs against PC-3 Prostate Cancer Cells
| Treatment | IC50 (µg/mL) |
| Free ACA | 1.52 ± 0.14 |
| ACA-NLC | 2.64 ± 0.39 |
| AMD3100-ACA-NLC | 0.71 ± 0.05 |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data adapted from a study on ACA-loaded NLCs for prostate cancer therapy.[4]
Experimental Protocols
Protocol 1: Preparation of ACA Stock Solution
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Weigh the desired amount of solid ACA in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile-filtered DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
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Vortex the solution until the ACA is completely dissolved.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Fabrication of ACA-Loaded Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization
This protocol is a general guideline and may require optimization for specific lipid and surfactant combinations.
Materials:
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Solid lipid (e.g., Precirol® ATO 5)
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Liquid lipid (e.g., sunflower oil)
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Surfactant (e.g., Tween® 80, Poloxamer 407)
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1'-Acetoxychavicol acetate (ACA)
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Purified water
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High-shear homogenizer
Procedure:
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Preparation of the Lipid Phase:
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Melt the solid lipid by heating it to approximately 10°C above its melting point.
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Add the liquid lipid and ACA to the molten solid lipid.
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Maintain the temperature of the lipid phase to ensure all components remain in a liquid state.
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Preparation of the Aqueous Phase:
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Dissolve the surfactant(s) in purified water.
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Heat the aqueous phase to the same temperature as the lipid phase.
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Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 - 20,000 rpm) for a specified duration (e.g., 10-30 minutes).[12] This will form a hot oil-in-water nanoemulsion.
-
-
Formation of NLCs:
-
Cool the nanoemulsion to room temperature under gentle stirring. This will allow the lipid core to solidify and form the NLCs.
-
The resulting NLC dispersion can be stored at 4°C.
-
Protocol 3: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing the cytotoxicity of ACA.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
ACA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Treatment with ACA:
-
Prepare serial dilutions of ACA from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ACA-containing medium to the respective wells. Include vehicle controls (medium with the same concentration of the solvent used for the ACA stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the ACA concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for enhancing ACA bioavailability.
Caption: ACA inhibits the NF-κB signaling pathway.
Caption: ACA activates the AMPK signaling pathway.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 3. Astaxanthin-Loaded Nanostructured Lipid Carriers for Preservation of Antioxidant Activity [mdpi.com]
- 4. Development and Evaluation of 1′-Acetoxychavicol Acetate (ACA)-Loaded Nanostructured Lipid Carriers for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 7. AMPK synergizes with the combined treatment of 1'-acetoxychavicol acetate and sodium butyrate to upregulate phase II detoxifying enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Method Development for 1'-Acetoxychavicol Acetate (ACA) Metabolites
Welcome to the technical support center for the LC-MS/MS analysis of 1'-Acetoxychavicol Acetate (B1210297) (ACA) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is 1'-Acetoxychavicol Acetate (ACA) and why is the analysis of its metabolites important?
A1: 1'-Acetoxychavicol acetate (ACA) is a natural phenylpropanoid found in the rhizomes of plants like Alpinia galanga.[1][2] It has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The analysis of its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development and safety assessment.
Q2: What are the expected metabolic pathways for ACA?
A2: Based on its chemical structure and the metabolism of similar compounds, ACA is expected to undergo both Phase I and Phase II metabolism.
-
Phase I Metabolism: This will likely involve hydrolysis of the ester groups by esterases to form 1'-hydroxychavicol acetate and chavicol acetate. Oxidation reactions, mediated by cytochrome P450 (CYP) enzymes, may also occur, leading to hydroxylated metabolites.
-
Phase II Metabolism: The primary Phase II reactions are expected to be glucuronidation and glutathione (B108866) conjugation.[3][4][5] The hydroxyl groups exposed after Phase I metabolism are likely sites for conjugation with glucuronic acid or glutathione.
Q3: What are the major challenges in developing an LC-MS/MS method for ACA and its metabolites?
A3: The main challenges include:
-
Metabolite Identification: The exact structures of ACA metabolites are not well-documented in the public domain. This requires metabolite identification studies, typically using in vitro systems like human liver microsomes.
-
Chromatographic Separation: ACA and its potential metabolites have varying polarities, which can make co-elution a challenge. A robust chromatographic method is needed to separate the parent compound from its more polar metabolites.
-
Ionization and Fragmentation: Optimizing mass spectrometry parameters, such as ionization source settings and collision energies, is critical for achieving good sensitivity and specific fragmentation patterns for each metabolite.
-
Matrix Effects: Biological samples (e.g., plasma, urine, liver microsomes) are complex matrices that can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of ACA and its metabolites.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH.2. Column overload.3. Sample solvent mismatch. | 1. Adjust the mobile phase pH to ensure the analytes are in a single ionic state.2. Reduce the injection volume or sample concentration.3. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. |
| Low Signal Intensity / No Peak | 1. Inefficient ionization.2. Suboptimal fragmentation.3. Analyte degradation.4. Matrix suppression. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Try both positive and negative ionization modes.2. Optimize collision energy for each MRM transition.3. Ensure proper sample handling and storage. Consider the stability of acetate esters.4. Dilute the sample or use a more effective sample preparation method to remove interfering matrix components. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix interferences. | 1. Use high-purity solvents and flush the LC system.2. Implement a more rigorous sample clean-up procedure. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Column degradation. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Replace the analytical column. |
| Difficulty in Detecting Conjugated Metabolites | 1. Inefficient extraction of polar metabolites.2. In-source fragmentation of conjugates. | 1. Use a sample preparation method suitable for polar compounds (e.g., solid-phase extraction with a polar-retaining sorbent).2. Optimize source conditions to minimize in-source fragmentation. Use a gentler ionization source if available. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of ACA using Human Liver Microsomes
This protocol describes a general procedure to generate ACA metabolites for identification.
Materials:
-
1'-Acetoxychavicol Acetate (ACA)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Glutathione (GSH)
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and ACA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For Phase II metabolism, also add UDPGA and/or GSH.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method for ACA and Metabolite Analysis
This is a starting point for method development. Optimization is required for specific instrumentation and metabolites.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A suggested gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize spray voltage, ion source gas temperatures, and gas flows for your specific instrument.
-
MRM Transitions: These need to be determined for ACA and its predicted metabolites. See the table below for proposed transitions.
Data Presentation
Table 1: Predicted Metabolites of 1'-Acetoxychavicol Acetate and Proposed MRM Transitions
The following table provides predicted metabolites based on known metabolic pathways of similar compounds. The MRM transitions are theoretical and require experimental optimization.
| Analyte | Proposed Metabolic Pathway | [M+H]+ (m/z) | Proposed Precursor Ion (m/z) | Proposed Product Ions (m/z) | Notes |
| 1'-Acetoxychavicol Acetate (ACA) | Parent Compound | 235.09 | 235.1 | 193.1, 175.1, 133.1 | Loss of acetyl group, loss of acetic acid |
| 1'-Hydroxychavicol Acetate | Phase I (Hydrolysis) | 193.08 | 193.1 | 175.1, 133.1 | Loss of water, further fragmentation |
| Hydroxylated ACA | Phase I (Oxidation) | 251.09 | 251.1 | 209.1, 191.1, 149.1 | Loss of acetyl group, loss of acetic acid |
| ACA-Glucuronide | Phase II (Glucuronidation) | 411.12 | 411.1 | 235.1 | Neutral loss of glucuronic acid (176 Da) |
| ACA-Glutathione Conjugate | Phase II (Glutathione Conjugation) | 542.16 | 542.2 | 413.2, 272.1 | Neutral loss of pyroglutamic acid (129 Da), glutathione fragment |
Visualizations
Proposed Metabolic Pathway of 1'-Acetoxychavicol Acetate
Caption: Proposed metabolic pathway of 1'-Acetoxychavicol Acetate (ACA).
General Experimental Workflow for ACA Metabolite Analysis
Caption: General workflow for the analysis of ACA metabolites.
References
- 1. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1'-Acetoxychavicol Acetate and Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of 1'-Acetoxychavicol acetate (B1210297) (ACA) against other well-researched natural compounds: curcumin (B1669340), resveratrol (B1683913), and the natural-product-derived drug, paclitaxel. The information presented is based on experimental data from preclinical studies, focusing on mechanisms of action, cytotoxic efficacy, and the signaling pathways involved.
Overview of Compounds and Primary Mechanisms of Action
Natural products are a significant source of inspiration for novel cancer therapeutics. This section briefly introduces the compounds and their primary anti-cancer mechanisms.
-
1'-Acetoxychavicol acetate (ACA): A phenylpropanoid derived from the rhizomes of the ginger family (e.g., Languas galanga), ACA is a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][2] By blocking NF-κB, ACA can induce apoptosis, cause cell cycle arrest, and inhibit metastasis in a variety of cancer cells.[1][2] It has also been shown to modulate other critical pathways, including PI3K/Akt, MAPK, and HER2 signaling.[3][4][5][6]
-
Curcumin: The principal curcuminoid found in turmeric (Curcuma longa), curcumin interacts with multiple signaling pathways to exert its anti-cancer effects.[7][8][9] It is known to modulate transcription factors (like NF-κB), growth factor receptors, and protein kinases, and it has been shown to inhibit proliferation and induce apoptosis in a wide range of tumors.[8][9] Key pathways affected include Wnt/β-catenin, PI3K/Akt/mTOR, JAK/STAT, and MAPK.[1][2][10]
-
Resveratrol: A natural polyphenol found in grapes, berries, and peanuts, resveratrol exhibits anti-cancer properties by influencing various cellular pathways.[5][6] It can induce apoptosis, inhibit cell proliferation, and prevent metastasis by modulating signaling cascades such as STAT3, NF-κB, and PI3K/Akt.[6][11][12]
-
Paclitaxel: A highly successful natural-product-derived drug originally isolated from the Pacific yew tree (Taxus brevifolia), paclitaxel's primary mechanism is the stabilization of microtubules.[1][2][13] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][14] It can also modulate other signaling pathways, including PI3K/Akt and MAPK.[15][16][17][18]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for ACA and the selected comparator compounds across various human cancer cell lines as reported in preclinical studies.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| 1'-Acetoxychavicol Acetate (ACA) | RPMI8226 | Multiple Myeloma | ~10-20 (estimated from graphs) | 48h |
| A549 | Non-Small Cell Lung | 50.42 / 33.22 / 21.66 | 24h / 48h / 72h | |
| T47D | Breast | 3.14 (µg/mL) ≈ 13.4 | Not Specified | |
| HeLa | Cervical | 7.26 (µg/mL) ≈ 31.0 | Not Specified | |
| WiDr | Colon | 12.49 (µg/mL) ≈ 53.3 | Not Specified | |
| HSC-4 | Oral Squamous Carcinoma | 8.0 | 12h | |
| HSC-2 | Oral Squamous Carcinoma | 9.0 | 12h | |
| MG-63 | Osteosarcoma | 20.41 | Not Specified | |
| SW480 | Colorectal Adenocarcinoma | ~80 | Not Specified | |
| Curcumin | HCT-116 | Colorectal | 10.0 | Not Specified |
| SW480 | Colorectal | 10.26 - 13.31 | 72h | |
| A549 | Lung | 11.2 | Not Specified | |
| H1299 | Lung | 6.03 | Not Specified | |
| MCF-7 | Breast | 25 - 75 | Not Specified | |
| MDA-MB-231 | Breast | 16.4 - 25 | Not Specified | |
| HeLa | Cervical | 3.36 | 48h | |
| HepG2 | Liver | 14.5 | Not Specified | |
| Resveratrol | HeLa | Cervical | 200 - 250 | 48h |
| MDA-MB-231 | Breast | 200 - 250 | 48h | |
| MCF-7 | Breast | 51.18 | 24h | |
| A549 | Lung | 35.05 | Not Specified | |
| HepG2 | Liver | 57.4 | 24h | |
| SW480 | Colon | 70 - 150 | Not Specified | |
| Paclitaxel | MDA-MB-231 | Breast | 0.3 | Not Specified |
| MCF-7 | Breast | 1.2 - 5.6 (nM) | Not Specified | |
| BT-474 | Breast | 19 (nM) | Not Specified | |
| A549 | Lung | 2.3 - 9.8 (nM) | Not Specified | |
| HeLa | Cervical | ~5 (nM) | Not Specified | |
| Ovarian Carcinoma Lines (7) | Ovarian | 0.4 - 3.4 (nM) | Not Specified |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line passage number, and other experimental factors. Direct comparison should be made with caution. Conversion from µg/mL to µM was performed using the following molecular weights: ACA (234.25 g/mol ), Curcumin (368.38 g/mol ).
Signaling Pathway Modulation
The anti-cancer activity of these compounds is mediated by their interaction with complex intracellular signaling networks that regulate cell survival, proliferation, and death. The diagrams below illustrate the key pathways targeted by each compound.
Experimental Protocols
This section details standardized protocols for key experiments used to evaluate the anti-cancer efficacy of natural compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ACA, curcumin, resveratrol, paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can quantify changes in protein levels in response to treatment.
Protocol:
-
Cell Lysis: Treat cells with the compounds at predetermined concentrations (e.g., near the IC50 value) for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p65, Akt, p-Akt, Bcl-2, Bax) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in an animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject approximately 1-5 million cancer cells suspended in PBS or Matrigel into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomly assign mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the test compound (e.g., ACA) or vehicle control daily via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (typically 3-4 weeks), euthanize the mice, excise the tumors, and measure their final weight.
-
Analysis: Analyze tumor tissues for biomarkers of interest using techniques like immunohistochemistry or Western blotting.
Conclusion
1'-Acetoxychavicol acetate demonstrates significant anti-cancer potential, primarily through the potent inhibition of the NF-κB pathway. Its cytotoxic efficacy is comparable to that of other well-studied natural compounds like curcumin and resveratrol in several cancer cell lines. While paclitaxel, a clinically established drug, shows much higher potency at the nanomolar level due to its distinct mechanism of microtubule stabilization, ACA's unique targeting of oncogenic signaling pathways presents a valuable alternative or complementary therapeutic strategy. Further investigation, particularly in vivo and in combination studies, is warranted to fully elucidate the therapeutic potential of ACA in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Turmeric and Its Major Compound Curcumin on Health: Bioactive Effects and Safety Profiles for Food, Pharmaceutical, Biotechnological and Medicinal Applications [frontiersin.org]
- 4. Chemical Structure and Physical Properties of Resveratrol Factory Supply [biolyphar.com]
- 5. Small molecule 1′-acetoxychavicol acetate suppresses breast tumor metastasis by regulating the SHP-1/STAT3/MMPs signaling pathway - East China Normal University [pure.ecnu.edu.cn]
- 6. 1'-Acetoxychavicol Acetate from Alpinia galanga Represses Proliferation and Invasion, and Induces Apoptosis via HER2-signaling in Endocrine-Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 1'-Acetoxychavicol acetate, (+)- | C13H14O4 | CID 44219741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Curcumin and Cancer (PDQ®) - NCI [cancer.gov]
- 10. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anticancer effects of resveratrol – Modulation of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Resveratrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (S)-ACA and (R)-ACA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the (S) and (R) enantiomers of Acetylcarnitine, referred to herein as (S)-ACA and (R)-ACA respectively, with a focus on their distinct biological activities. This document summarizes key quantitative data, outlines experimental protocols for cited experiments, and visualizes relevant biological pathways and workflows to support further research and development.
Executive Summary
(R)-Acetylcarnitine, also known as Acetyl-L-carnitine (ALCAR), is the biologically active enantiomer that plays a crucial role in cellular energy metabolism and neuroprotection. In contrast, (S)-Acetylcarnitine, the D-form, is generally considered biologically inactive and may even exhibit inhibitory effects on key cellular processes. This comparison highlights the stereospecificity of their biological functions, underscoring the importance of chiral purity in therapeutic applications.
Data Presentation
The following tables summarize the quantitative data comparing the efficacy of (R)-ACA and (S)-ACA in key biological assays.
Table 1: Comparison of Effects on Mitochondrial Respiration
| Enantiomer | Concentration | Effect on Oxygen Consumption | Reference |
| (R)-Acetylcarnitine | 15 mM | ~25% stimulation | [1] |
| (S)-Acetylcarnitine | 15 mM | Slight inhibition | [1] |
| Racemic (DL)-Acetylcarnitine | 15 mM | Marked inhibition (~60%) | [1] |
Table 2: Overview of Neuroprotective Effects
| Enantiomer | Biological Effect | Quantitative Data | Reference |
| (R)-Acetylcarnitine | Promotes neuronal survival and mitochondrial activity in a concentration-dependent manner (1-100 µM). Attenuates DNA fragmentation and nuclear condensation. | Specific IC50/EC50 values for direct comparison with (S)-ACA are not readily available in the reviewed literature. However, studies consistently demonstrate significant neuroprotective effects. | [2] |
| (S)-Acetylcarnitine | Generally considered to lack significant neuroprotective activity. | Direct comparative quantitative data on neuroprotection is limited in the available scientific literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Mitochondrial Oxygen Consumption
This protocol is adapted from studies assessing the impact of substances on mitochondrial respiration.
Objective: To determine the effect of (R)-ACA and (S)-ACA on the rate of oxygen consumption in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4)
-
Substrates for complex I (e.g., glutamate (B1630785) and malate) or complex II (e.g., succinate)
-
ADP (to induce state 3 respiration)
-
(R)-Acetylcarnitine and (S)-Acetylcarnitine solutions
-
Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Calibrate the oxygen electrode with air-saturated respiration buffer.
-
Add a known amount of isolated mitochondria to the chamber containing the respiration buffer.
-
Add the respiratory substrates to initiate basal respiration (State 2).
-
Add a specific concentration of the test compound ((R)-ACA or (S)-ACA) and incubate for a short period.
-
Add a known amount of ADP to stimulate ATP synthesis and induce active respiration (State 3).
-
Record the rate of oxygen consumption before and after the addition of the test compounds and ADP.
-
Calculate the respiratory control ratio (RCR) and the P/O ratio to assess mitochondrial coupling and efficiency.
Assessment of Neuroprotective Effects (Cell Viability Assay)
This protocol outlines a general method for assessing the neuroprotective effects of the enantiomers against a neurotoxic insult.
Objective: To quantify the ability of (R)-ACA and (S)-ACA to protect neuronal cells from cell death induced by a neurotoxin (e.g., glutamate or amyloid-beta).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., glutamate, NMDA, or oligomeric amyloid-beta)
-
(R)-Acetylcarnitine and (S)-Acetylcarnitine solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (R)-ACA or (S)-ACA for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding the neurotoxin to the cell culture medium. A control group without the neurotoxin should be included.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Perform a cell viability assay (e.g., MTT assay). Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Contrasting signaling pathways of (R)-ACA and (S)-ACA.
Caption: Experimental workflow for mitochondrial respiration assay.
Caption: Experimental workflow for neuroprotection cell viability assay.
References
Unveiling the Anti-Inflammatory Potential of 1'-Acetoxychavicol Acetate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory effects of 1'-Acetoxychavicol acetate (B1210297) (ACA). Through a detailed comparison with established anti-inflammatory agents and supported by experimental data, this document serves as a valuable resource for evaluating ACA's therapeutic potential.
1'-Acetoxychavicol acetate, a natural phenylpropanoid derived from the rhizomes of plants in the ginger family (Zingiberaceae), has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] This guide delves into the mechanisms underlying its anti-inflammatory effects, presenting a comparative analysis with a standard steroidal anti-inflammatory drug, Dexamethasone, a widely recognized natural flavonoid, Quercetin (B1663063), and a common non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of ACA and its counterparts has been evaluated through various in vitro assays. A key indicator of anti-inflammatory potential is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
| Compound | Target | Cell Line | IC50 Value | Reference |
| 1'-Acetoxychavicol Acetate (ACA) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 680 nM (160 ng/mL) | [3] |
| Dexamethasone | IL-6 Secretion | Human Retinal Microvascular Pericytes | 2 - 6 nM | [4] |
| MCP-1 Secretion | Human Retinal Microvascular Pericytes | 3 nM | [4] | |
| Ibuprofen | COX-1 | Human Whole Blood | 1.4 µM | [1] |
| COX-2 | Human Whole Blood | Varies (e.g., >100 µM) | [1] | |
| Quercetin | TNF-α Production | Human Peripheral Blood Mononuclear Cells | Dose-dependent inhibition observed | [5] |
| IL-6 Production | Human Neutrophils | Dose-dependent inhibition observed | [6] |
Delving into the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of ACA are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. ACA has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[3][7][8] Furthermore, studies have identified Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) as a specific molecular target downregulated by ACA, further impeding the NF-κB signaling cascade.[8]
Figure 1: Simplified NF-κB signaling pathway and points of inhibition.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial regulator of cellular processes, including inflammation. ACA has been demonstrated to suppress the activation of MAP kinases in TLR4 signaling.[9]
Figure 2: Overview of the MAPK signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, this section outlines the detailed methodologies for key in vitro anti-inflammatory assays.
Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory agents by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (ACA, Dexamethasone, Quercetin)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
References
- 1. pnas.org [pnas.org]
- 2. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1′-Acetoxychavicol Acetate Selectively Downregulates Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lipopolysaccharide-induced inflammatory responses by 1'-acetoxychavicol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Efficacy of 1'-Acetoxychavicol Acetate and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of 1'-Acetoxychavicol acetate (B1210297) (ACA) in combination with the conventional chemotherapeutic agent cisplatin (B142131). Experimental data from in vitro and in vivo studies are presented to objectively evaluate the performance of this combination therapy, offering insights for researchers in oncology and drug development.
Abstract
The combination of 1'-Acetoxychavicol acetate (ACA), a natural compound derived from Malaysian ginger, with cisplatin (CDDP) has demonstrated significant synergistic effects in inhibiting the growth of oral squamous cell carcinoma (SCC). This synergy allows for a reduction in the required dosage of cisplatin, potentially mitigating its associated side effects. The underlying mechanism of this synergy involves the inhibition of the NF-κB signaling pathway by ACA, which sensitizes cancer cells to the cytotoxic effects of cisplatin. This guide details the experimental evidence, protocols, and mechanistic pathways supporting the potential of ACA as a valuable adjunct in cisplatin-based chemotherapy.
Comparative Analysis of Cytotoxicity
The synergistic cytotoxicity of ACA and cisplatin has been evaluated in oral squamous carcinoma cell lines. While specific IC50 values for the combination are not detailed in the primary literature, the synergistic interaction is confirmed through combination index (CI) studies. A CI value less than 1 indicates a synergistic effect.
Table 1: In Vivo Antitumor Efficacy in Oral Carcinoma Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Placebo | - | 0 |
| ACA alone | Not specified | 79.8 ± 9.5 |
| Cisplatin alone | 35.0 µg/ml | 86.5 ± 8.2 |
| ACA + Cisplatin | 8.0 µg/ml (ACA) + Lower dose Cisplatin | 93.2 ± 5.2 [1] |
This data is derived from an in vivo study on nu/nu mice bearing HSC-4 oral SCC xenografts.
Mechanistic Insights: Synergistic Signaling Pathways
The synergistic effect of ACA and cisplatin is primarily attributed to their distinct but complementary mechanisms of action.
-
Cisplatin's Mechanism of Action: Cisplatin, a platinum-based chemotherapy drug, primarily exerts its cytotoxic effects by binding to the DNA of cancer cells. This interaction leads to the formation of DNA adducts, which interfere with DNA replication and repair mechanisms, ultimately inducing apoptosis (programmed cell death).[2][3][4][5][6]
-
ACA's Mechanism of Action: 1'-Acetoxychavicol acetate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[1][7] By suppressing the NF-κB pathway, ACA can prevent the expression of anti-apoptotic genes, thereby making cancer cells more susceptible to the DNA-damaging effects of cisplatin. Studies have also implicated ACA in the modulation of other signaling pathways, including PI3K-Akt and MAPK, and the induction of apoptosis through the mitochondrial pathway.[8][9][10]
The following diagram illustrates the proposed synergistic mechanism:
Caption: Proposed synergistic mechanism of ACA and cisplatin.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the synergistic effects of ACA and cisplatin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed oral squamous carcinoma cells (e.g., HSC-4) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of ACA and cisplatin, both individually and in combination, in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Combination Index (CI) Analysis
The combination index (CI) method is used to quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Protocol:
-
Data Acquisition: Obtain dose-response curves for each drug individually and for the combination at a fixed ratio, typically based on the ratio of their individual IC50 values.
-
Software Analysis: Utilize software such as CompuSyn to calculate the CI values based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The following diagram outlines the workflow for determining the combination index:
Caption: Workflow for Combination Index (CI) analysis.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of ACA and cisplatin in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject human oral squamous carcinoma cells (e.g., 2 x 10⁶ HSC-4 cells) into the flank of immunodeficient mice (e.g., nu/nu mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., saline or PBS)
-
ACA alone
-
Cisplatin alone
-
ACA and cisplatin combination
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, intraperitoneal injections every other day for a specified duration (e.g., three weeks).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like NF-κB, COX-2, and cyclin D1). Compare the tumor growth inhibition among the different treatment groups.
Conclusion
The combination of 1'-Acetoxychavicol acetate and cisplatin presents a promising therapeutic strategy for oral squamous cell carcinoma. The synergistic interaction, driven by the inhibition of the NF-κB pathway by ACA, enhances the cytotoxic effects of cisplatin, allowing for a potential reduction in the clinical dosage of this chemotherapeutic agent and its associated toxicities. The experimental data and protocols provided in this guide offer a framework for further research into the clinical translation of this combination therapy.
References
- 1. 1’-Acetoxychavicol acetate inhibits growth of human oral carcinoma xenograft in mice and potentiates cisplatin effect via proinflammatory microenvironment alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1'-Acetoxychavicol acetate inhibits growth of human oral carcinoma xenograft in mice and potentiates cisplatin effect via proinflammatory microenvironment alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Extraction Methods for 1'-Acetoxychavicol Acetate
For Researchers, Scientists, and Drug Development Professionals
1'-Acetoxychavicol acetate (B1210297) (ACA), a significant bioactive compound found in the rhizomes of Alpinia galanga, has garnered considerable attention for its diverse pharmacological properties. The efficiency of extracting this valuable compound is paramount for research and drug development. This guide provides an objective comparison of various extraction methods for ACA, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Executive Summary of Extraction Method Performance
The selection of an appropriate extraction method for 1'-Acetoxychavicol acetate is a critical step that influences yield, purity, and overall efficiency. This guide evaluates several common and advanced extraction techniques, providing a comparative overview of their performance based on key experimental metrics. The data presented herein is derived from a comprehensive study by Sardsaengjun & Thipunkaew (2024), which systematically compared Maceration Extraction (ME), Ultrasonic-Assisted Extraction (UAE), Reflux Extraction (RE), and Soxhlet Extraction (SE). Additionally, this guide discusses the potential of Supercritical Fluid Extraction (SFE) as a green alternative.
The comparative study utilized dried galangal rhizome powder (GRP) and ethanol (B145695) as the solvent for all techniques, with a consistent extraction time of 6 hours. The results indicate that while Soxhlet Extraction (SE) produced the highest yield of crude extract, Reflux Extraction (RE) was superior in terms of the purity and overall yield of ACA.
Quantitative Data Comparison
The following table summarizes the quantitative data from the comparative study of four primary extraction methods.
| Extraction Method | Crude Extract Yield (% w/w) | ACA Content in Crude Extract (% w/w) | ACA Yield from GRP (% w/w) |
| Maceration (ME) | 10.25 ± 0.55 | 25.15 ± 2.11 | 2.58 ± 0.25 |
| Ultrasonic-Assisted (UAE) | 12.80 ± 0.78 | 31.25 ± 3.15 | 4.00 ± 0.45 |
| Reflux (RE) | 9.05 ± 0.44 | 41.77 ± 4.58 | 3.79 ± 0.57 |
| Soxhlet (SE) | 19.15 ± 0.66 | 18.55 ± 1.89 | 3.55 ± 0.38 |
Data sourced from Sardsaengjun & Thipunkaew (2024). [1][2][3][4][5]
Detailed Experimental Protocols
Plant Material Preparation
Fresh rhizomes of Alpinia galanga were cleaned, sliced, and dried in a hot air oven at 40-50°C until a constant weight was achieved. The dried rhizomes were then ground into a fine powder (GRP).[1][2]
Maceration Extraction (ME)
-
100 g of GRP was macerated in 1000 mL of absolute ethanol.
-
The mixture was left at room temperature for 6 hours with occasional stirring.
-
The extract was filtered, and the solvent was evaporated under vacuum to yield the crude extract.[1][2]
Ultrasonic-Assisted Extraction (UAE)
-
100 g of GRP was suspended in 1000 mL of absolute ethanol.
-
The mixture was placed in an ultrasonic bath and subjected to sonication for 6 hours at a controlled temperature.
-
The extract was then filtered and concentrated using a rotary evaporator.[1][2]
Reflux Extraction (RE)
-
100 g of GRP was placed in a round-bottom flask with 1000 mL of absolute ethanol.
-
The flask was fitted with a condenser, and the mixture was heated to the boiling point of ethanol and maintained under reflux for 6 hours.
-
After cooling, the extract was filtered, and the solvent was removed under reduced pressure.[1][2]
Soxhlet Extraction (SE)
-
100 g of GRP was packed into a thimble and placed in a Soxhlet apparatus.
-
1000 mL of absolute ethanol was used as the solvent in the boiling flask.
-
The extraction was carried out for 6 hours, with the solvent continuously cycling through the plant material.
-
The resulting extract was concentrated by evaporating the solvent.[1][2]
Supercritical Fluid Extraction (SFE)
While direct comparative data is limited, a patented method outlines the following protocol:
-
Crushed galangal root is placed in a supercritical fluid extraction vessel.
-
Supercritical carbon dioxide (CO2) is used as the solvent under specific conditions (e.g., 48°C and 19 MPa).
-
The extract is collected from a separator unit.
-
Further purification using techniques like high-speed counter-current chromatography is employed to isolate pure 1'-Acetoxychavicol acetate.
This method is noted for its short extraction time, high yield, and environmentally friendly nature, as CO2 can be recycled.
Visualizing the Methodologies
General Experimental Workflow for ACA Extraction
Caption: A generalized workflow for the extraction and purification of 1'-Acetoxychavicol acetate.
Comparative Logic of Extraction Methods
Caption: A logical comparison of different extraction methods for 1'-Acetoxychavicol acetate.
Concluding Remarks
The choice of an extraction method for 1'-Acetoxychavicol acetate is a trade-off between crude extract yield, final compound purity, processing time, and equipment cost.
-
Reflux Extraction (RE) emerges as a highly effective method for obtaining a high concentration of ACA in the crude extract, making it a strong candidate for laboratory-scale isolation where purity is a primary concern.[1][2][3][4][5]
-
Soxhlet Extraction (SE) , while yielding the highest amount of crude extract, results in a lower concentration of ACA, suggesting the co-extraction of a significant amount of other compounds.[1][2][3][4][5]
-
Ultrasonic-Assisted Extraction (UAE) offers a balance of efficiency and yield, representing a good alternative to conventional methods.
-
Maceration (ME) is the simplest method but is also the least efficient in terms of both crude extract and ACA yield.
-
Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) represent promising "green" and rapid alternatives, respectively. Although specific comparative data for ACA extraction is not as readily available, their known advantages in extracting other phytochemicals suggest they are worthy of consideration, particularly for industrial-scale production where efficiency and environmental impact are critical factors.
Ultimately, the optimal extraction method will depend on the specific goals of the research or production, including desired purity, yield, available resources, and scalability. This guide provides the foundational data to make an informed decision.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. Comparison of Extraction Techniques for 1'-Acetoxychavicol Acetate from Dried Alpinia galanga (L.) Willd. Rhizomes [has.hcu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
In Vitro and In Vivo Correlation of 1'-Acetoxychavicol Acetate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activities of 1'-Acetoxychavicol acetate (B1210297) (ACA), a natural compound isolated from the rhizomes of Alpinia species, with alternative therapeutic agents. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to offer an objective evaluation of ACA's performance.
Comparative Analysis of In Vitro Cytotoxicity
1'-Acetoxychavicol acetate (ACA) has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of ACA and compare its efficacy against other compounds, including the natural flavonoid galangin (B1674397) and the standard chemotherapeutic drugs doxorubicin (B1662922) and cisplatin (B142131).
Table 1: IC50 Values of ACA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of ACA (µM) | Incubation Time (hours) |
| A549 | Non-Small Cell Lung Cancer | 50.42 | 24 |
| A549 | Non-Small Cell Lung Cancer | 33.22 | 48 |
| A549 | Non-Small Cell Lung Cancer | 21.66 | 72 |
| SK-LU-1 | Non-Small Cell Lung Cancer | 25.0 ± 1.0 | 24 |
| MG-63 | Osteosarcoma | 20.41 | Not Specified |
| hFOB (normal) | Osteoblast | 45.05 | Not Specified |
Data compiled from multiple sources.[1][2][3]
Table 2: Comparative IC50 Values of ACA, Galangin, and Doxorubicin in Lymphoma Cell Lines (48-hour incubation)
| Compound | Raji Cells (µg/mL) | Daudi Cells (µg/mL) | Normal PBMCs (µg/mL) |
| 1'-Acetoxychavicol acetate (ACA) | 1.93 ± 0.26 | 1.74 ± 0.46 | 4.69 ± 0.25 |
| Galangin | 21.00 ± 1.58 | 10.75 ± 1.29 | > 100 |
| Doxorubicin (Positive Control) | Not explicitly quantified in this study | Not explicitly quantified in this study | Not explicitly quantified in this study |
This study highlights that ACA is more potent than galangin against lymphoma cell lines.[4] However, it also shows some cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs) at concentrations above 4.69 µg/mL.[4]
Comparative Analysis of In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models in immunodeficient mice have corroborated the anti-tumor effects of ACA observed in vitro. Notably, a study on human oral squamous cell carcinoma xenografts directly compared the efficacy of ACA with the standard chemotherapeutic agent cisplatin.
Table 3: In Vivo Tumor Volume Reduction in Oral Squamous Cell Carcinoma Xenografts
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| 1'-Acetoxychavicol acetate (ACA) | Not specified | 79.8 ± 9.5 |
| Cisplatin (CDDP) | 35.0 µg/ml | 86.5 ± 8.2 |
| ACA + CDDP (low dose) | ACA (not specified) + CDDP (8.0 µg/ml) | 93.2 ± 5.2 |
This study demonstrates that ACA alone exhibits anti-tumor efficacy comparable to that of cisplatin in this model.[4] Furthermore, ACA potentiated the effect of a lower dose of cisplatin, suggesting a potential for combination therapy.[4]
Signaling Pathways and Experimental Workflows
The anti-cancer activity of 1'-Acetoxychavicol acetate is attributed to its modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating anti-tumor efficacy.
Caption: ACA inhibits the NF-κB signaling pathway.
Caption: ACA modulates c-Myc and PI3K/Akt pathways.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1'-Acetoxychavicol acetate inhibits growth of human oral carcinoma xenograft in mice and potentiates cisplatin effect via proinflammatory microenvironment alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1’-Acetoxychavicol acetate inhibits growth of human oral carcinoma xenograft in mice and potentiates cisplatin effect via proinflammatory microenvironment alterations - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 1'-Acetoxychavicol Acetate's Effect on the PI3K Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1'-Acetoxychavicol acetate's (ACA) performance in modulating the Phosphoinositide 3-kinase (PI3K) signaling pathway against other known PI3K inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating novel cancer therapeutics.
Introduction to 1'-Acetoxychavicol Acetate (B1210297) (ACA) and the PI3K Pathway
1'-Acetoxychavicol acetate is a natural phenylpropanoid compound found in the rhizomes of plants from the Alpinia genus. It has demonstrated a range of pharmacological activities, including anticancer effects. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. Recent studies suggest that ACA exerts its anticancer effects, at least in part, by modulating the PI3K pathway. This guide aims to independently verify these claims by comparing its efficacy with established PI3K inhibitors.
Comparative Analysis of PI3K Pathway Inhibitors
The following tables summarize the cytotoxic effects and target specificity of ACA in comparison to other well-characterized PI3K inhibitors.
Table 1: Comparison of IC50 Values of 1'-Acetoxychavicol Acetate (ACA) and Other PI3K Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1'-Acetoxychavicol acetate (ACA) | MG-63 (Osteosarcoma) | 20.41 | [1] |
| hFOB (Normal Osteoblast) | 45.05 | [1] | |
| T47D (Breast Cancer) | 3.14 µg/mL | [2] | |
| HeLa (Cervical Cancer) | 7.26 µg/mL | [2] | |
| WiDr (Colon Cancer) | 12.49 µg/mL | [2] | |
| A549 (Lung Cancer) | 8.14 µg/mL | [2] | |
| SNU638 (Stomach Cancer) | 1.27 µg/mL | [2] | |
| HCT116 (Colon Cancer) | 1.77 µg/mL | [2] | |
| HT1080 (Fibrosarcoma) | 1.20 µg/mL | [2] | |
| HL60 (Leukemia) | 2.39 µg/mL | [2] | |
| MCF-7 (Breast Cancer) | 23.9 | [3][4] | |
| SW480 (Colorectal Adenocarcinoma) | 80 | [5][6] | |
| Alpelisib (BYL719) | PIK3CA-mutant Breast Cancer Cells | Varies (Potent) | [7] |
| Copanlisib | Various Cancer Cell Lines | Varies (Potent) | [8] |
| Idelalisib | Chronic Lymphocytic Leukemia Cells | Varies (Potent) | [8] |
Table 2: Target Specificity of Selected PI3K Inhibitors
| Compound | Primary Target(s) | Notes |
| 1'-Acetoxychavicol acetate (ACA) | PI3K Pathway (Predicted) | Bioinformatics studies suggest potential targeting of PIK3CD, PIK3CB, and PIK3R3.[1] Further experimental validation is required. |
| Alpelisib (BYL719) | PI3Kα | Specifically targets the p110α isoform of PI3K.[7] |
| Copanlisib | Pan-PI3K (Class I) | Inhibits multiple isoforms of Class I PI3K.[8] |
| Idelalisib | PI3Kδ | Shows selectivity for the p110δ isoform of PI3K.[8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K signaling pathway and a typical experimental workflow for its investigation.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for verifying the effect of ACA on the PI3K pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting a biological or biochemical function.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 1'-Acetoxychavicol acetate or a control vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of PI3K Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of key signaling molecules in the PI3K pathway.
-
Cell Lysis: After treatment with the test compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels and the loading control to determine the relative changes in protein activation.
Conclusion
The available evidence strongly suggests that 1'-Acetoxychavicol acetate possesses cytotoxic activity against a range of cancer cell lines, with IC50 values in the micromolar range.[1][2][3][4][5][6] Bioinformatics and preliminary experimental studies indicate that its mechanism of action involves the modulation of the PI3K signaling pathway. However, for a definitive and independent verification of its effect on this pathway, more direct quantitative data, particularly from Western blot analyses showing a dose-dependent inhibition of key pathway proteins like p-Akt and p-mTOR, are needed.
Compared to established PI3K inhibitors such as Alpelisib, Copanlisib, and Idelalisib, which have well-defined isoform specificities and extensive clinical data, ACA is still in the early stages of investigation. Future research should focus on elucidating the precise molecular targets of ACA within the PI3K pathway and conducting further preclinical studies to validate its therapeutic potential. This comparative guide serves as a foundational resource for researchers to design and interpret future experiments aimed at fully characterizing the anticancer properties of 1'-Acetoxychavicol acetate.
References
- 1. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 2. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1'-Acetoxychavicol Acetate (ACA) [benchchem.com]
- 6. Novel purification of 1'S-1'-Acetoxychavicol acetate from Alpinia galanga and its cytotoxic plus antiproliferative activity in colorectal adenocarcinoma cell line SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1'-Acetoxychavicol Acetate: An Evaluation of Reproducibility and Protocol Efficiency
For researchers, scientists, and professionals in drug development, the consistent and efficient synthesis of bioactive compounds is paramount. 1'-Acetoxychavicol acetate (B1210297) (ACA), a phenylpropanoid found in the rhizomes of Alpinia species, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of established synthesis protocols for ACA, focusing on their reproducibility, yield, and purity, to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Protocols
Two primary approaches for obtaining 1'-Acetoxychavicol acetate are through semi-synthesis from naturally derived precursors and multi-step chemical synthesis from simple starting materials. While isolation from natural sources like Alpinia galanga and Alpinia conchigera is possible, synthesis offers a more controlled and potentially scalable alternative.[1][3]
A prevalent semi-synthetic method involves the acetylation of 4-allylphenols.[4] This straightforward approach utilizes readily available starting materials and reagents. In contrast, a patented multi-step synthesis begins with p-hydroxybenzaldehyde, proceeding through a Grignard reaction with vinyl magnesium bromide followed by acetylation.[5] This method claims high yields and purity.
Below is a summary of the quantitative data reported for these synthetic routes.
| Parameter | Multi-Step Synthesis from p-Hydroxybenzaldehyde | Semi-Synthesis via Acetylation of 4-allylphenols |
| Reported Yield | 80% - 95%[5] | Not explicitly quantified in the reviewed literature |
| Reported Purity | > 98.5%[5] | Sufficient for biological assays, confirmed by NMR |
| Starting Material | p-Hydroxybenzaldehyde[5] | 4-allylphenols (e.g., Chavicol) |
| Key Reagents | Vinyl magnesium bromide, Acetic anhydride[5] | Acetic anhydride (B1165640), DMAP, Dichloromethane[4] |
| Reaction Steps | Multiple steps including Grignard reaction and acetylation[5] | Typically a single acetylation step[4] |
Detailed Experimental Protocols
Protocol 1: Multi-Step Synthesis from p-Hydroxybenzaldehyde
This protocol is based on the method described in patent CN101139286A.[5]
Step 1: Grignard Reaction
-
In a suitable reaction vessel, dissolve p-hydroxybenzaldehyde in an appropriate anhydrous solvent (e.g., THF).
-
Slowly add a solution of vinyl magnesium bromide in THF to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by a suitable method such as Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the intermediate alcohol.
Step 2: Acetylation
-
Dissolve the intermediate alcohol in a suitable solvent such as dichloromethane (B109758).
-
Add acetic anhydride and a catalytic amount of a base (e.g., pyridine (B92270) or DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Purification
-
The crude product is purified by recrystallization from a solvent system such as acetone/hexane to yield 1'-Acetoxychavicol acetate as a white to off-white crystalline powder.[5]
Protocol 2: Semi-Synthesis via Acetylation of 4-allylphenol (B24904)
This protocol is a general method adapted from the synthesis of ACA analogues.[4]
-
Dissolve the starting 4-allylphenol in dichloromethane in a reaction flask.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and triethylamine (B128534) (TEA).
-
Cool the mixture in an ice bath under a nitrogen atmosphere.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to stir for 24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Signaling Pathway Associated with 1'-Acetoxychavicol Acetate
1'-Acetoxychavicol acetate has been shown to exert its biological effects through the modulation of various cellular signaling pathways. One of the key pathways affected by ACA is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[2]
Figure 1: Simplified diagram of the inhibitory effect of 1'-Acetoxychavicol acetate (ACA) on the NF-κB signaling pathway.
Conclusion
The reproducibility of a synthesis protocol is critical for its widespread adoption. The multi-step synthesis of 1'-Acetoxychavicol acetate from p-hydroxybenzaldehyde, as detailed in patent literature, reports high yields and purity, suggesting a well-optimized and reproducible process.[5] However, the complexity of a multi-step synthesis may be a drawback for some applications. The semi-synthetic approach via acetylation is simpler but lacks detailed publicly available data on yield, making direct comparisons challenging.
For researchers requiring high-purity ACA in significant quantities, the multi-step synthesis appears to be a promising, albeit more involved, option. For smaller-scale applications or when a suitable precursor is readily available, the one-step acetylation may be more practical. The choice of protocol will ultimately depend on the specific needs of the research, including scale, required purity, and available resources. Further independent studies are warranted to verify the reproducibility and optimize the conditions of these published protocols.
References
- 1. Pharmacological Effects of 1'-Acetoxychavicol Acetate, a Major Constituent in the Rhizomes of Alpinia galanga and Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1'-Acetoxychavicol acetate | CAS:52946-22-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. CN102643196A - Method for preparing 1'-acetoxy chavicol acetate - Google Patents [patents.google.com]
- 4. jps.usm.my [jps.usm.my]
- 5. CN101139286A - Method for synthesizing 1'-acetoxy chavicol acetate - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 1'-Acetoxychavicol Acetate: A Procedural Guide
For Immediate Reference: Treat 1'-Acetoxychavicol acetate (B1210297) as a hazardous chemical waste. Due to its irritant properties and the lack of comprehensive toxicity data, direct disposal down the drain or in regular trash is strictly prohibited. This guide provides essential safety and logistical information for the proper disposal of 1'-Acetoxychavicol acetate, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.
I. Hazard and Safety Overview
1'-Acetoxychavicol acetate is recognized as an irritant.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) to prevent exposure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₄ | [1][2][3] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Crystalline solid or Clear-yellowish liquid | [3][4] |
| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [2][3] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 1'-Acetoxychavicol acetate waste.
1. Personal Protective Equipment (PPE):
-
Minimum PPE: Standard laboratory coat, nitrile gloves, and safety glasses with side shields.
-
For spills or creating aerosols: A chemical fume hood should be used.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled, leak-proof container lined with a clear plastic bag.[5][6]
-
Dispose of the original manufacturer's container with any residual solid chemical directly into the hazardous waste stream.[5] Do not attempt to rinse.
-
-
Liquid Waste:
-
Collect all liquid waste containing 1'-Acetoxychavicol acetate, including solutions and rinsates from triple-rinsing contaminated glassware, in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).[6][7][8]
-
The container must have a secure, screw-on cap to prevent leaks and evaporation.[5] Parafilm or corks are not acceptable closures.[5]
-
Do not mix with other waste streams unless compatibility is confirmed. Specifically, keep separate from acids, bases, and oxidizers.[7]
-
-
Sharps Waste:
-
Any sharps, such as pipette tips or broken glass contaminated with 1'-Acetoxychavicol acetate, must be collected in a designated, puncture-proof sharps container.[5]
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1'-Acetoxychavicol acetate," and a description of the associated hazards (e.g., "Irritant," "Toxic").[7]
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[6][7][9]
-
Ensure all containers are kept closed except when adding waste.[5][9]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest primary container.[5]
-
4. Requesting Disposal:
-
Do not allow waste to accumulate. Adhere to institutional and local regulations regarding the maximum volume and time allowed for waste accumulation (e.g., typically not to exceed 90 days).[5][8]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.
III. Emergency Procedures for Spills
-
Small Spills (<1 g or <100 mL of a dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads).
-
Clean the spill area with soap and water.
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EH&S or emergency response team.
-
Prevent others from entering the area.
-
IV. Visual Guides and Workflows
Disposal Decision Workflow for 1'-Acetoxychavicol Acetate
Figure 1: Disposal Decision Workflow for 1'-Acetoxychavicol Acetate
General Chemical Waste Handling Workflow
Figure 2: General Chemical Waste Handling Workflow
References
- 1. 1'-Acetoxychavicol Acetate | C13H14O4 | CID 119104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1'-Acetoxychavicol acetate | CAS:52946-22-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling 1'-Acetoxychavicol acetate, (+)-
For researchers, scientists, and drug development professionals working with 1'-Acetoxychavicol acetate (B1210297), (+)-, a naturally derived compound with significant biological activity, ensuring safe laboratory practices is paramount.[1] This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, to foster a secure research environment.
Essential Safety and Handling Information
1'-Acetoxychavicol acetate is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] It is a crystalline solid that should be handled with care to avoid ingestion, inhalation, and contact with skin, eyes, and clothing.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling 1'-Acetoxychavicol acetate, synthesized from general laboratory safety guidelines and the known hazards of the compound.
| PPE Category | Item | Specification & Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. Standard eyeglasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling esters and organic compounds.[4] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from spills. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Quantitative Safety Data
While specific occupational exposure limits for 1'-Acetoxychavicol acetate have not been established, preclinical toxicity data provides valuable insight into its potency.
| Parameter | Value | Species | Route of Administration | Source |
| Lethal Dose 50 (LD50) | > 6.66 mg/kg body weight | Rat | Intravenous | [3] (from previous search) |
| No-Observed-Adverse-Effect Level (NOAEL) (28-day study) | 2.22 mg/kg body weight | Rat | Intravenous | [3] (from previous search) |
| GHS Hazard Statements | H315, H319, H335 | N/A | N/A | [2] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized laboratory protocols is critical for minimizing risk. The following workflow outlines the key steps for the safe handling and disposal of 1'-Acetoxychavicol acetate.
Caption: Workflow for the safe handling of 1'-Acetoxychavicol acetate.
Experimental Protocols
Preparation of a Stock Solution (Example)
-
Pre-Handling: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of 1'-Acetoxychavicol acetate solid inside the fume hood. Use a tared weigh boat or paper.
-
Dissolution: Place the weighed solid into an appropriate glass container (e.g., vial or flask). Using a calibrated pipette, add the desired volume of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to achieve the target concentration.[3]
-
Mixing: Cap the container and mix gently by inversion or vortexing until the solid is completely dissolved.
-
Storage: Label the container clearly with the compound name, concentration, solvent, and date of preparation. Store the solution at -20°C for long-term stability.[3]
Disposal Plan
-
Waste Segregation: Do not dispose of 1'-Acetoxychavicol acetate or its solutions down the drain. All waste, including contaminated consumables (e.g., pipette tips, gloves, weigh boats), should be segregated into designated hazardous waste containers.
-
Solid Waste: Collect all solid waste, including excess compound and contaminated materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing 1'-Acetoxychavicol acetate in a dedicated, labeled, and sealed hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of in accordance with your institution's environmental health and safety (EHS) guidelines and local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
